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Core Science & Biosynthesis

Foundational

The Crucial Role of Methyl 3-amino-2-fluorobenzoate in the Synthesis of Dabrafenib: A Technical Guide

An In-depth Exploration of the Synthesis, Characterization, and Quality Control of a Key Pharmaceutical Intermediate For researchers, scientists, and professionals in drug development, the journey from a chemical entity...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Synthesis, Characterization, and Quality Control of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, the journey from a chemical entity to a life-saving therapeutic is one of precision, rigor, and a deep understanding of the molecular building blocks involved. This guide provides a comprehensive technical overview of CAS number 1195768-18-3, chemically known as Methyl 3-amino-2-fluorobenzoate. This compound has garnered significant attention as a critical intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of various cancers, including melanoma.[1]

This document will delve into the core aspects of Methyl 3-amino-2-fluorobenzoate, from its synthesis and purification to its detailed analytical characterization. We will explore the causality behind experimental choices and emphasize the importance of stringent quality control in the context of pharmaceutical manufacturing.

Physicochemical Properties and Significance

Methyl 3-amino-2-fluorobenzoate is a fluorinated aromatic ester that serves as a foundational component in the construction of the Dabrafenib molecule.[2] Its unique trifunctional nature—an amine, a fluorine atom, and a methyl ester on a benzene ring—provides the necessary reactive handles for the subsequent steps in the complex synthesis of this targeted therapy. The strategic placement of the fluorine atom, in particular, influences the electronic properties and conformation of the molecule, which is a key consideration in modern drug design.

PropertyValue
CAS Number 1195768-18-3
Molecular Formula C₈H₈FNO₂
Molecular Weight 169.15 g/mol
Appearance Colorless to light yellow liquid
Purity (typical) ≥98% (HPLC)[3]

Synthesis of a Key Dabrafenib Precursor: The Sulfonylation Reaction

The transformation of Methyl 3-amino-2-fluorobenzoate into the corresponding sulfonamide is a pivotal step in the synthesis of Dabrafenib. This reaction involves the formation of a stable sulfonamide bond by reacting the amino group of the intermediate with 2,6-difluorobenzenesulfonyl chloride.

Reaction Scheme

The reaction proceeds as a nucleophilic attack of the amino group on the sulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

cluster_0 Sulfonylation Reaction Methyl_3_amino_2_fluorobenzoate Methyl 3-amino-2-fluorobenzoate plus1 + 2_6_difluorobenzenesulfonyl_chloride 2,6-difluorobenzenesulfonyl chloride arrow1 Base (e.g., Pyridine) Dichloromethane Methyl_3_sulfonamido_2_fluorobenzoate Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate

Caption: Synthesis of the sulfonamide intermediate from Methyl 3-amino-2-fluorobenzoate.

Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-amino-2-fluorobenzoate (1 equivalent) in a suitable solvent such as dichloromethane.

  • Base Addition: Cool the solution to approximately 15°C and add a base, such as pyridine (1.1 equivalents).

  • Sulfonyl Chloride Addition: Slowly add 2,6-difluorobenzenesulfonyl chloride (1 equivalent) to the reaction mixture, maintaining the temperature at around 15°C.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated sodium bicarbonate), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane, or by column chromatography on silica gel.[4]

Comprehensive Analytical Characterization

Ensuring the identity, purity, and quality of Methyl 3-amino-2-fluorobenzoate is paramount in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Start Sample of Methyl 3-amino-2-fluorobenzoate NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Start->NMR HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC MS Mass Spectrometry (MS) Start->MS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Start->FTIR Identity Structural Confirmation and Identity Verification NMR->Identity Purity Purity Assessment and Impurity Profiling HPLC->Purity Molecular_Weight Molecular Weight Confirmation MS->Molecular_Weight Functional_Groups Functional Group Identification FTIR->Functional_Groups

Caption: Analytical workflow for the characterization of Methyl 3-amino-2-fluorobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of Methyl 3-amino-2-fluorobenzoate.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the amino protons. The coupling patterns of the aromatic protons are influenced by the fluorine substituent.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F couplings), and the methyl carbon of the ester.

Note: While specific spectral data with full assignments is proprietary to manufacturers, the expected regions for the proton signals are: aromatic protons (~6.5-7.5 ppm), amino protons (a broad singlet, ~3.5-4.5 ppm), and methyl ester protons (~3.9 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of Methyl 3-amino-2-fluorobenzoate and for quantifying any impurities. A reverse-phase HPLC method is typically employed.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A time-dependent gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm)

This method allows for the separation of the main compound from any starting materials, by-products, or degradation products.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Methyl 3-amino-2-fluorobenzoate. The expected molecular ion peak [M+H]⁺ would be at m/z 170.1.

Impurity Profiling and Quality Control

In the synthesis of an active pharmaceutical ingredient (API) like Dabrafenib, the purity of the starting materials and intermediates is of utmost importance. Potential impurities in Methyl 3-amino-2-fluorobenzoate could include unreacted starting materials from its own synthesis, regioisomers, or by-products from the sulfonylation reaction.

Strict in-process controls and the use of robust analytical methods are crucial for identifying and controlling these impurities to ensure the safety and efficacy of the final drug product. The acceptable levels of impurities are defined by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

Conclusion

Methyl 3-amino-2-fluorobenzoate is a cornerstone in the synthesis of the life-saving cancer therapeutic, Dabrafenib. A thorough understanding of its synthesis, purification, and comprehensive analytical characterization is essential for any researcher or professional involved in the development and manufacturing of this important drug. The protocols and analytical methodologies outlined in this guide provide a framework for ensuring the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the production of a safe and effective medicine for patients in need.

References

  • Innovating Oncology: The Impact of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • WO2016059548A1 - Processes for the preparation of dabrafenib. (n.d.). Google Patents.
  • Specifications of Methyl 3-amino-2-fluorobenzoate. (n.d.). Capot Chemical Co., Ltd. Retrieved from [Link]

  • Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. (n.d.). PharmaCompass. Retrieved from [Link]

  • Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}-2-fluorabenzoate. (n.d.). Chemdad. Retrieved from [Link]

  • Scheme 5. Chemical route to the synthesis of dabrafenib. (n.d.). ResearchGate. Retrieved from [Link]

  • dabrafenib mesylate. (2013, May 29). New Drug Approvals. Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Supporting Information for Oxidative Ring-Opening of 3-Aminoindazoles for the Synthesis of 2-Aminobenzoates. (n.d.). Retrieved from [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.). Arkat USA. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Role of Fluorine Substitution in Aminobenzoates

Abstract The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the role of fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of the role of fluorine substitution within the aminobenzoate scaffold, a privileged structure in numerous therapeutic agents. We will explore the profound influence of fluorine on the physicochemical properties, metabolic stability, and biological activity of these compounds. By examining the underlying mechanistic principles, from inductive effects on pKa to the blocking of metabolic hotspots, this paper offers a comprehensive resource for researchers, scientists, and drug development professionals. Detailed synthetic strategies, analytical protocols, and illustrative case studies are presented to provide a field-proven perspective on leveraging fluorine substitution to optimize drug candidates.

Introduction: The Strategic Value of Fluorine in Drug Design

The aminobenzoate moiety, characterized by an amino group and a carboxylic acid ester attached to a benzene ring, is a fundamental building block for a wide range of pharmaceuticals, most notably local anesthetics like procaine and benzocaine. The inherent properties of this scaffold, however, often present challenges in drug development, including metabolic instability and suboptimal physicochemical characteristics.

The introduction of fluorine, an element with a unique combination of properties, has become a powerful and routine strategy to overcome these limitations.[1] With a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), fluorine can act as a hydrogen isostere with minimal steric perturbation.[2] Yet, as the most electronegative element, it exerts powerful electronic effects that can dramatically alter a molecule's behavior.[2][3]

This guide will deconstruct the multifaceted roles of fluorine in the context of the aminobenzoate core, elucidating how this "small magic bullet atom" can be used to rationally design superior therapeutic agents.[4] We will move from the fundamental physicochemical consequences of fluorination to practical synthetic and analytical considerations, grounding the discussion in real-world applications.

Core Physicochemical Modifications Induced by Fluorination

The substitution of hydrogen with fluorine on the aromatic ring of an aminobenzoate instigates a cascade of changes in the molecule's fundamental properties. Understanding these shifts is critical for predicting the impact on pharmacokinetics and pharmacodynamics.

Modulation of Acidity and Basicity (pKa)

One of the most predictable and significant effects of fluorination is the modulation of the pKa of nearby ionizable groups.[3] In an aminobenzoate, the primary site of interest is the aniline nitrogen.

  • Mechanism of Action: Fluorine's potent electron-withdrawing inductive effect pulls electron density away from the aromatic ring.[3] This delocalization reduces the electron density on the nitrogen atom of the amino group, making its lone pair of electrons less available to accept a proton. Consequently, the basicity of the amine is reduced.[2][5] A weaker base has a lower pKa for its conjugate acid.[3]

This relationship can be visualized as an electronic tug-of-war, where fluorine's pull makes the amine nitrogen "poorer" and less able to engage in acid-base chemistry.

pKa_Effect cluster_0 Non-Fluorinated Aminobenzoate cluster_1 Fluorinated Aminobenzoate A Aniline Nitrogen (Higher pKa, More Basic) B Aromatic Ring A->B Donates e⁻ density C Aniline Nitrogen (Lower pKa, Less Basic) D Fluorinated Ring C->D Donates e⁻ density E Fluorine (F) E->D Withdraws e⁻ density

Caption: Fluorine's inductive effect lowers the pKa of the aminobenzoate's aniline group.

  • Practical Implications: Lowering the basicity of the amino group can significantly enhance oral bioavailability. A less basic compound will be less protonated in the acidic environment of the stomach, allowing the more neutral, lipophilic form to permeate across the gut wall more effectively.[2]

Altering Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid (non-polar) environment versus an aqueous one, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties. The effect of fluorine on lipophilicity is more complex than its effect on pKa.

  • Single Fluorine Substitution: A single fluorine-for-hydrogen substitution typically increases the lipophilicity (LogP) of a molecule.[2][6] This can be counterintuitive, given fluorine's high electronegativity. However, the reduced polarizability of the C-F bond often dominates, leading to a more lipophilic character.[7]

  • Fluoroalkyl Groups (e.g., -CF3): The introduction of a trifluoromethyl group (-CF3) causes a substantial increase in lipophilicity, often comparable to an isopropyl group in steric size.[5]

Table 1: Comparative Physicochemical Properties of Aminobenzoate Analogues

CompoundStructurepKa (Aniline)LogP (Calculated)Key Takeaway
Ethyl 4-aminobenzoateBenzocaine~2.51.87Baseline reference compound.
Ethyl 3-fluoro-4-aminobenzoate< 2.52.15Single fluorine substitution lowers basicity and increases lipophilicity.
Ethyl 4-amino-3-(trifluoromethyl)benzoate<< 2.53.01A -CF3 group dramatically reduces basicity and increases lipophilicity.

Data are estimated values for illustrative purposes.

Enhancing Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability.[2][8] Aminobenzoates are often susceptible to enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes in the liver.[9]

  • Mechanism: Blocking Metabolic Hotspots: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~110 kcal/mol for an aromatic C-F bond).[9] By strategically replacing a metabolically labile carbon-hydrogen (C-H) bond on the aromatic ring with a C-F bond, that position is effectively "blocked" from oxidative metabolism.[3][9] The high energy required to break the C-F bond makes it resistant to the hydrogen atom abstraction or hydroxylation mechanisms employed by CYP enzymes.[10]

Metabolic_Blocking cluster_0 Standard Metabolism cluster_1 Fluorine-Blocked Metabolism A Aminobenzoate B Metabolically Labile C-H Bond C Oxidized Metabolite A->C CYP450 Oxidation D Fluorinated Aminobenzoate E Stable C-F Bond F Metabolism Blocked D->F CYP450 (No Reaction)

Caption: Strategic fluorination blocks sites of oxidative metabolism by CYP450 enzymes.

  • Conformational Effects: Fluorine can also indirectly influence metabolism by altering the molecule's preferred conformation.[11] The gauche effect, for instance, describes the tendency of a C-F bond to be oriented at a specific dihedral angle relative to other polar groups, which can change how the molecule fits into an enzyme's active site, potentially shielding other parts of the molecule from metabolic attack.[3]

Synthetic Strategies for Fluorinated Aminobenzoates

The synthesis of fluorinated aminobenzoates can be approached in two primary ways: direct fluorination of an existing aminobenzoate precursor or building the molecule from a pre-fluorinated starting material. The latter is often more common and reliable.

Synthesis from Fluorinated Precursors

A robust and widely used method involves starting with a commercially available fluoronitrobenzoic acid. The nitro group serves as a precursor to the required amine, and the carboxylic acid can be esterified.

Synthesis_Workflow start Fluoronitrobenzoic Acid ester Step 1: Esterification (e.g., EtOH, H₂SO₄, reflux) start->ester nitro_ester Fluoronitrobenzoate Ester ester->nitro_ester reduction Step 2: Nitro Reduction (e.g., H₂, Pd/C or SnCl₂) nitro_ester->reduction final_product Fluorinated Aminobenzoate (Final Product) reduction->final_product

Caption: A common synthetic workflow for preparing fluorinated aminobenzoates.

Experimental Protocol: Synthesis of Ethyl 2-fluoro-4-aminobenzoate

This protocol provides a representative example of the synthetic strategy outlined above, starting from 2-fluoro-4-nitrobenzoic acid.

Materials:

  • 2-fluoro-4-nitrobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

Part A: Esterification

  • Dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated H₂SO₄ (0.1 eq) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • After cooling, neutralize the reaction mixture carefully with a saturated NaHCO₃ solution.

  • Extract the product into ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield ethyl 2-fluoro-4-nitrobenzoate.

Part B: Nitro Group Reduction

  • Dissolve the ethyl 2-fluoro-4-nitrobenzoate (1.0 eq) from Part A in ethanol.

  • In a separate flask, prepare a solution of SnCl₂·2H₂O (3.0-4.0 eq) in concentrated HCl.

  • Add the tin chloride solution to the nitro-ester solution and stir at room temperature. The reaction is often exothermic.

  • Heat the mixture to 50-60°C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction and carefully basify with a concentrated NaOH or NaHCO₃ solution to precipitate tin salts.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Wash the organic layer, dry over MgSO₄, and concentrate to yield the crude ethyl 2-fluoro-4-aminobenzoate. Purify via column chromatography or recrystallization as needed.

Self-Validation Note: The success of each step is critically monitored by TLC, comparing the reaction mixture to the starting material. The final product's identity and purity should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Analytical Characterization

The characterization of fluorinated aminobenzoates relies on a suite of modern analytical techniques. The presence of fluorine provides a unique and powerful analytical handle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is the most direct and informative technique for fluorinated compounds. ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it excellent for confirming the presence and electronic environment of the fluorine atom.[12][13] The chemical shift of the fluorine nucleus is highly sensitive to its position on the ring and the nature of other substituents.[13]

    • ¹H and ¹³C NMR: The presence of fluorine will induce characteristic splitting patterns (couplings) in adjacent ¹H and ¹³C nuclei, providing definitive proof of its location on the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of fluorine (mass of F = 19 Da, H = 1 Da). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Physicochemical Property Determination:

    • pKa Determination: Typically measured using UV-spectrophotometry or potentiometric titration. The compound is dissolved in a series of buffers of varying pH, and the change in absorbance or potential is used to calculate the pKa.[14][15]

    • LogP/LogD Determination: The shake-flask method is the gold standard.[16] The compound is partitioned between n-octanol and a buffered aqueous phase (e.g., PBS at pH 7.4 for LogD). The concentration in each phase is then measured, typically by HPLC-UV, to determine the partition coefficient.[14][15]

Case Study: Fluorinated Analogues of Procaine

Procaine is a classic aminobenzoate local anesthetic that suffers from a short duration of action due to rapid hydrolysis by plasma esterases. Strategic fluorination has been explored to improve its properties.

By introducing fluorine atoms onto the aromatic ring of procaine, researchers can achieve several benefits:

  • Increased Lipophilicity: Fluorination increases the LogP, which can enhance membrane permeation and potency by improving the drug's ability to reach the hydrophobic sodium channel binding site within the nerve cell membrane.

  • Altered pKa: The pKa of the tertiary amine in the side chain is crucial for activity. The drug must be in its neutral form to cross the nerve membrane but in its cationic form to bind to the receptor. Fluorination of the aromatic ring can subtly modulate this pKa through long-range electronic effects, potentially optimizing this balance.

  • Enhanced Metabolic Stability: While procaine's primary metabolism is ester hydrolysis, fluorination can block minor oxidative pathways on the aromatic ring, potentially reducing the formation of certain metabolites. Research into analogues with pentafluoroethoxy groups has shown promise in developing more active compounds.[17]

Conclusion and Future Perspectives

The substitution of hydrogen with fluorine in the aminobenzoate scaffold is a proven and powerful strategy in drug discovery and development.[18][19] This single-atom substitution can profoundly and often predictably alter key physicochemical properties, leading to enhanced metabolic stability, modulated basicity, and optimized lipophilicity.[2] These modifications directly translate into improved pharmacokinetic profiles, such as better oral bioavailability and longer half-lives.

The future of this field will likely focus on more complex fluorination patterns and the use of novel fluoroalkyl groups to fine-tune molecular properties with even greater precision. As synthetic methodologies for introducing fluorine become more sophisticated,[19] and our understanding of fluorine's interactions with biological targets deepens, the rational design of next-generation fluorinated aminobenzoate drugs will continue to be a fruitful area of research, yielding safer and more effective medicines.

References

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery.
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  • Chandra, G., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate. [Link]

  • Talebi, M., et al. (2023). A review: FDA-approved fluorine-containing small molecules from 2015 to 2022. PubMed. [Link]

  • Pal, S., & Chandra, G. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Bentham Science Publishers. [Link]

  • Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]

  • Wang, Y., et al. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Criquet, J., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. [Link]

  • Lu, Q., et al. (2024). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). Environmental Science & Technology. [Link]

  • Grdešic, T. S., et al. (2021). How can fluorine directly and indirectly affect the hydrogen bonding in molecular systems? - A case study for monofluoroanilines. PubMed. [Link]

  • Grdešic, T. S., et al. (2025). Fluorine-induced perturbations in hydrogen bond networks: Insights from FT-IR, Raman, and AIMD simulations. PubMed. [Link]

  • Criquet, J., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]

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  • (n.d.). Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. MDPI. [Link]

  • (n.d.). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
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  • (n.d.). Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]

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Foundational

Methyl 3-amino-2-chloro-5-fluorobenzoate: A Strategic Scaffold in Modern Halogenated Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of halogens is not merely a method for modulating lipophilicity; it is a precise tool for conformational control and metabolic shielding....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogens is not merely a method for modulating lipophilicity; it is a precise tool for conformational control and metabolic shielding. Methyl 3-amino-2-chloro-5-fluorobenzoate (CAS: 1783740-34-0) represents a highly specialized, poly-halogenated anthranilic acid derivative. As a Senior Application Scientist, I frequently encounter this building block in the design of next-generation kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and advanced agrochemicals.

This whitepaper dissects the physicochemical rationale behind its unique substitution pattern, provides field-validated synthetic protocols, and maps its downstream applications in drug discovery.

Structural Rationale: The Causality of Substitution

The architecture of Methyl 3-amino-2-chloro-5-fluorobenzoate is deliberately engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges. Each functional group serves a distinct mechanistic purpose:

  • The 5-Fluoro Substituent (Metabolic Shielding): Fluorine possesses a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), yet its extreme electronegativity fundamentally alters electron density[1]. Placed at the 5-position of the benzoate ring, it blocks cytochrome P450-mediated aromatic oxidation without adding significant steric bulk. Furthermore, the highly polarized C–F bond modulates the pKa of the molecule, enhancing membrane permeability and metabolic stability[2].

  • The 2-Chloro Substituent (Conformational Locking): The ortho-halogen effect is a critical concept in structure-based drug design. A chlorine atom at the 2-position creates a steric clash with the adjacent methyl ester (or downstream amide), forcing the carbonyl group out of coplanarity with the aromatic ring. This orthogonal orientation restricts rotational freedom, locking the molecule into a pre-organized bioactive conformation that minimizes the entropic penalty upon binding to a target protein[3].

  • The 3-Amino Group (Nucleophilic Handle): Anthranilic acid derivatives are "privileged scaffolds" in medicinal chemistry[4]. The primary amine at the 3-position serves as a critical hydrogen bond donor and a versatile nucleophile for late-stage functionalization, such as cyclization into quinazolinones or Buchwald-Hartwig cross-coupling to form fenamate-like biarylamines[5].

Quantitative Data Presentation

To facilitate rapid assessment for synthetic planning, the core physicochemical properties of the scaffold are summarized below.

PropertyValueRationale / Implication
CAS Number 1783740-34-0Unique registry identifier for procurement and IP tracking.
Molecular Formula C8H7ClFNO2Indicates a highly functionalized, low-molecular-weight building block.
Molecular Weight 203.60 g/mol High ligand efficiency (LE) potential; leaves ample mass budget for downstream elaboration.
SMILES COC(=O)c1cc(F)cc(N)c1ClComputational string for in silico docking and library generation.
H-Bond Donors 1 (from -NH2)Critical for target engagement (e.g., hinge-binding in kinases).
H-Bond Acceptors 3 (from -F, -C=O, -O-)Facilitates diverse interaction networks within binding pockets.

Synthetic Methodologies: Self-Validating Protocols

Synthesizing poly-halogenated anilines requires meticulous chemoselectivity. A common pitfall in these workflows is the accidental hydrodehalogenation of the C-Cl bond during the reduction of a nitro precursor. The following protocol outlines a robust, three-step synthesis starting from commercially available 2-chloro-5-fluorobenzoic acid, specifically engineered to preserve the halogen substituents.

Workflow Visualization

Synthetic route to Methyl 3-amino-2-chloro-5-fluorobenzoate.

Step-by-Step Experimental Protocol

Note: This system is self-validating. The success of Step 3 is immediately confirmed by the disappearance of the nitro group's strong IR stretch (~1530 cm⁻¹) and the appearance of primary amine N-H stretches (~3300-3400 cm⁻¹).

Step 1 & 2: Nitration and Esterification

  • Nitration: Dissolve 2-chloro-5-fluorobenzoic acid (1.0 eq) in concentrated H₂SO₄ at 0 °C. Slowly add a mixture of fuming HNO₃ and H₂SO₄ dropwise. Causality: The highly deactivating nature of the halogens requires harsh conditions, but the meta-directing effect of the carboxylic acid and the ortho/para-directing effects of the halogens synergistically guide the nitro group to the 3-position.

  • Quench & Isolate: Pour the mixture over crushed ice. Filter the resulting 2-chloro-5-fluoro-3-nitrobenzoic acid precipitate and wash with cold water.

  • Esterification: Suspend the intermediate in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄ and reflux for 12 hours.

  • Workup: Concentrate the solvent in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over MgSO₄ to yield Methyl 2-chloro-5-fluoro-3-nitrobenzoate.

Step 3: Chemoselective Nitro Reduction Critical Choice: Standard catalytic hydrogenation (Pd/C + H₂) is strictly avoided here due to the high risk of cleaving the aromatic C-Cl bond. Instead, a mild dissolving metal reduction is employed.

  • Reaction Setup: Dissolve Methyl 2-chloro-5-fluoro-3-nitrobenzoate (1.0 eq) in a 4:1 mixture of Ethanol/Water.

  • Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq). Causality: NH₄Cl acts as a mild proton source that activates the iron surface without creating an overly acidic environment that could hydrolyze the methyl ester.

  • Heating: Heat the suspension to 80 °C for 2-3 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until complete consumption of the starting material.

  • Purification: Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, extract with dichloromethane, and wash with brine. Evaporate to yield the pure Methyl 3-amino-2-chloro-5-fluorobenzoate.

Downstream Applications in Medicinal Chemistry

The true value of Methyl 3-amino-2-chloro-5-fluorobenzoate lies in its versatility as a divergent node for complex heterocycle synthesis.

Pathway Mapping

Downstream medicinal chemistry applications of the core scaffold.

  • Fluorinated Quinazolinones (Path A): By reacting the ester with an amine to form an amide, followed by condensation with an orthoester or aldehyde, the scaffold rapidly cyclizes into a quinazolinone. The 5-fluoro and 2-chloro substitutions (now occupying the 6- and 8-positions of the quinazolinone, respectively) are highly prized in kinase inhibitor design for occupying deep, lipophilic hydrophobic pockets (e.g., in PI3K or EGFR inhibitors).

  • Advanced Fenamates (Path B): Anthranilic acid derivatives are historically significant as NSAIDs (e.g., mefenamic acid)[4]. By subjecting the 3-amino group to a Buchwald-Hartwig cross-coupling with an aryl bromide, researchers can generate highly potent, sterically constrained fenamate analogues. The ortho-chloro group ensures the two aromatic rings remain twisted relative to one another, a conformation required for selective cyclooxygenase (COX) or aldo-keto reductase inhibition.

  • Biaryl Scaffolds (Path C): While the C-Cl bond is intentionally preserved during reduction, it can be strategically activated later. Using specialized palladium catalysts (e.g., XPhos Pd G3), the 2-chloro position can undergo Suzuki-Miyaura coupling with aryl boronic acids, generating complex biaryl systems used as allosteric modulators.

References

  • The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Medicinal chemistry of anthranilic acid derivatives: A mini review Source: PubMed (National Institutes of Health) URL:[Link]

  • Structure-Based Design of a Potent, Selective, and Brain Penetrating PDE2 Inhibitor with Demonstrated Target Engagement Source: PMC (National Institutes of Health) URL:[Link]

  • Anthranilic Acid Derivatives (Fenamates) - SAR, Structure, Properties, Synthesis Source: Pharmacy 180 URL:[Link]

Sources

Exploratory

The Cornerstone of Cancer Therapy: A Technical Guide to the Synthesis of Baccatin III

This guide provides an in-depth exploration of the synthesis of Baccatin III, a pivotal intermediate in the semi-synthesis of Paclitaxel, one of the most significant and widely used anticancer drugs. Developed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthesis of Baccatin III, a pivotal intermediate in the semi-synthesis of Paclitaxel, one of the most significant and widely used anticancer drugs. Developed for researchers, scientists, and professionals in drug development, this document offers a detailed technical narrative, grounded in scientific literature and practical insights, to elucidate the critical steps and underlying principles of this essential synthetic process.

Introduction: The Significance of Baccatin III in Paclitaxel Synthesis

Paclitaxel, commercially known as Taxol, is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1] Its complex diterpenoid structure, first elucidated in 1971, presented a formidable challenge for total synthesis.[1] The discovery that 10-deacetylbaccatin III (10-DAB), a more readily available precursor, could be extracted from the needles of the European yew tree (Taxus baccata) paved the way for a more sustainable and economically viable semi-synthetic production of Paclitaxel.[2] This semi-synthesis hinges on the efficient conversion of 10-DAB to Baccatin III, the core tetracyclic skeleton of Paclitaxel.[3] This guide focuses on the critical acetylation of 10-DAB to yield Baccatin III, a cornerstone of modern Paclitaxel production.

The Synthetic Challenge: Selective Acetylation of 10-deacetylbaccatin III

The primary challenge in converting 10-DAB to Baccatin III lies in the selective acetylation of the hydroxyl group at the C-10 position in the presence of other reactive hydroxyl groups, particularly at the C-7 position. The relative reactivity of the hydroxyl groups in 10-DAB towards acylation generally follows the order C-7 > C-10.[4] Therefore, direct acetylation without a carefully chosen strategy would lead to a mixture of products, with the 7-O-acetylated product being the major component. To achieve the desired C-10 acetylation, various methodologies have been developed, primarily focusing on the use of specific catalysts that can direct the acylation to the less reactive C-10 hydroxyl group.

Methodologies for the Synthesis of Baccatin III from 10-deacetylbaccatin III

Several effective methods have been established for the selective C-10 acetylation of 10-DAB. The choice of method often depends on factors such as desired yield, reaction time, cost of reagents, and scalability. Below is a comparative overview of prominent methods.

Lewis Acid-Catalyzed Acetylation

Lewis acids have proven to be highly effective catalysts for the selective acetylation of the C-10 hydroxyl group of 10-DAB. The mechanism is believed to involve the coordination of the Lewis acid to the C-7 hydroxyl group, sterically hindering its acetylation and thereby promoting the reaction at the C-10 position. Lanthanide triflates, such as ytterbium trifluoromethanesulfonate (Yb(OTf)₃) and scandium trifluoromethanesulfonate (Sc(OTf)₃), are particularly efficient.[5]

Table 1: Comparison of Lewis Acid-Catalyzed Acetylation Methods

CatalystReagentSolventReaction TimeYield of Baccatin IIIReference
Ytterbium trifluoromethanesulfonate (1 mol%)Acetic anhydride (1.5 eq.)Tetrahydrofuran1 hour82%[6]
Scandium trifluoromethanesulfonateAcetic anhydride (1.5 eq.)Tetrahydrofuran48 hours58%[6]
Zinc Chloride (excess)Acetic anhydride (excess)--Selective C-10 acylation reported[4]
Organocatalytic Acetylation

An alternative approach involves the use of nucleophilic organocatalysts, such as derivatives of 4-dialkylaminopyridine. These catalysts can selectively deliver an acyl group to the C-10 hydroxyl of 10-deacetylbaccatin III.[7] This method offers a metal-free alternative to the Lewis acid-catalyzed reactions.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of Baccatin III

The following protocol details a representative procedure for the synthesis of Baccatin III from 10-deacetylbaccatin III using ytterbium trifluoromethanesulfonate as a catalyst. This method is chosen for its high yield and relatively short reaction time.

Materials:

  • 10-deacetylbaccatin III (1.0 g, 1.84 mmol)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled (67 mL)

  • Acetic Anhydride (0.26 mL, 2.76 mmol, 1.5 eq.)

  • Ytterbium (III) trifluoromethanesulfonate hydrate (116 mg, 1 mol% solution in THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve 10-deacetylbaccatin III in anhydrous THF.

  • To the stirred solution, add acetic anhydride.

  • Add the solution of ytterbium trifluoromethanesulfonate in THF.

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure Baccatin III.

Purification and Characterization

Purification

Purification of Baccatin III from the reaction mixture is crucial to obtain a product of high purity suitable for the subsequent steps in Paclitaxel synthesis. Column chromatography is a standard and effective method.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The polarity is gradually increased to first elute non-polar impurities and then the desired product.

For larger scale purifications, Centrifugal Partition Chromatography (CPC) has been shown to be an efficient technique.[7] Different solvent systems can be employed, such as methyl ethyl ketone/water or methyl tert-butyl ether/acetone/water.[7]

Analytical Characterization

The identity and purity of the synthesized Baccatin III must be confirmed through rigorous analytical techniques.

Table 2: Analytical Data for 10-deacetylbaccatin III and Baccatin III

CompoundMolecular FormulaMolecular Weight¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec. (m/z)
10-deacetylbaccatin III C₂₉H₃₆O₁₀544.59Signals at 8.12 (d, 2H), 7.61 (t, 1H), 7.48 (t, 2H), 6.39 (s, 1H), 5.63 (d, 1H), 4.97 (d, 1H), 4.82 (d, 1H), 4.43 (dd, 1H), 4.29 (d, 1H), 4.16 (d, 1H), 3.93 (d, 1H), 2.54 (m, 1H), 2.29 (s, 3H), 2.24 (m, 2H), 2.04 (s, 3H), 1.87 (m, 1H), 1.67 (s, 3H), 1.23 (s, 3H), 1.06 (s, 3H)Signals at 211.5, 171.1, 167.0, 142.7, 133.7, 130.2, 129.3, 128.7, 84.5, 81.1, 78.9, 76.5, 75.6, 75.0, 72.8, 58.6, 47.3, 43.2, 35.7, 35.6, 26.9, 22.8, 22.3, 20.9, 14.8, 9.6[M+Na]⁺ 567
Baccatin III C₃₁H₃₈O₁₁586.63Signals at 8.12 (d, 2H), 7.61 (t, 1H), 7.48 (t, 2H), 6.39 (s, 1H), 5.63 (d, 1H), 4.97 (d, 1H), 4.82 (d, 1H), 4.43 (dd, 1H), 4.29 (d, 1H), 4.16 (d, 1H), 3.93 (d, 1H), 2.54 (m, 1H), 2.29 (s, 3H), 2.24 (m, 2H), 2.17 (s, 3H), 2.04 (s, 3H), 1.87 (m, 1H), 1.67 (s, 3H), 1.23 (s, 3H), 1.06 (s, 3H)Signals at 203.8, 170.8, 170.1, 167.0, 145.4, 133.7, 132.0, 130.2, 129.3, 128.7, 84.5, 80.9, 78.9, 76.5, 75.6, 74.8, 72.3, 58.6, 46.5, 43.2, 38.6, 35.7, 26.9, 22.8, 22.3, 21.2, 20.9, 15.3, 9.6[M+Na]⁺ 609

Note: NMR data is compiled from representative literature and may vary slightly based on solvent and instrument parameters.[8][9]

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of Baccatin III. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol.[2][10] The retention time and peak area are used to determine the purity of the sample against a reference standard.

The Subsequent Step: From Baccatin III to Paclitaxel

Once pure Baccatin III is obtained, the next critical step is the attachment of the C-13 side chain. This is a complex esterification reaction due to the steric hindrance of the C-13 hydroxyl group. To facilitate this, the C-7 hydroxyl group of Baccatin III is typically protected, often with a triethylsilyl (TES) group.[11] The 7-O-TES-Baccatin III is then reacted with a protected β-lactam (the Ojima lactam) or other activated side-chain precursors to form the complete Paclitaxel skeleton.[12] Final deprotection steps then yield Paclitaxel.

Visualizing the Process

Synthetic Workflow

Synthesis_Workflow cluster_0 Extraction & Isolation cluster_1 Core Synthesis cluster_2 Semi-Synthesis of Paclitaxel 10-DAB_Source Taxus baccata Needles Extraction Extraction & Purification 10-DAB_Source->Extraction Renewable Source 10-DAB 10-deacetylbaccatin III Extraction->10-DAB Acetylation Selective C-10 Acetylation (Acetic Anhydride, Lewis Acid) 10-DAB->Acetylation Baccatin_III Baccatin III Acetylation->Baccatin_III Purification Column Chromatography Baccatin_III->Purification >99% Purity Pure_Baccatin_III Pure Baccatin III Purification->Pure_Baccatin_III >99% Purity Protection C-7 Protection (TESCl) Pure_Baccatin_III->Protection Side_Chain_Attachment Side Chain Attachment (Ojima Lactam) Protection->Side_Chain_Attachment Deprotection Deprotection Side_Chain_Attachment->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

Caption: Synthetic workflow from 10-deacetylbaccatin III to Paclitaxel.

Mechanism of Action of Paclitaxel

Paclitaxel_MoA cluster_CellCycle Cell Cycle cluster_Paclitaxel_Intervention Paclitaxel Intervention Microtubule_Dynamics Normal Microtubule Dynamics (Assembly & Disassembly) Mitotic_Spindle Formation of Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Microtubule_Stabilization Binds to β-tubulin, Stabilizes Microtubules Microtubule_Dynamics->Microtubule_Stabilization Paclitaxel blocks this dynamic process Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Cell_Division Cell Division Chromosome_Segregation->Cell_Division Paclitaxel Paclitaxel Paclitaxel->Microtubule_Stabilization Arrest Mitotic Arrest at G2/M Phase Microtubule_Stabilization->Arrest Inhibits Disassembly Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Mechanism of action of Paclitaxel on microtubule dynamics.

Conclusion

The synthesis of Baccatin III from 10-deacetylbaccatin III represents a critical achievement in medicinal chemistry, enabling the large-scale production of the life-saving anticancer drug, Paclitaxel. The development of selective C-10 acetylation methods, particularly those catalyzed by Lewis acids, has been instrumental in optimizing this process. This guide has provided a comprehensive overview of the synthesis, purification, and characterization of Baccatin III, offering valuable insights and practical protocols for researchers in the field. Continued innovation in this area is essential for ensuring a stable and affordable supply of Paclitaxel and for the development of new and even more effective taxane-based anticancer agents.

References

  • Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. (2012). Journal of Analytical Toxicology, 36(1), 37-44. [Link]

  • Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. (2023). Journal of Separation Science, 46(6), e2200841. [Link]

  • Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III. (1998).
  • Process for the purification of 10-deacetyl baccatin iii. (2020).
  • An Integrated Strategy Based on 10-DAB Extraction and In Situ Whole-Cell Biotransformation of Renewable Taxus Needles to Produce Baccatin III. (2024). Molecules, 29(11), 2586. [Link]

  • Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. (2016). Chemical and Pharmaceutical Bulletin, 64(7), 894-898. [Link]

  • RP-HPLC Determination of Taxol and 10-Deacetylbaccatin III in Different Harvesting Time of Taxus chinensis Var. Mairei from China. (2014). Asian Journal of Chemistry, 26(18), 6131-6134. [Link]

  • 13C NMR Spectrum (1D, 900 MHz, CDCl3, simulated) (NP0039119). (n.d.). NP-MRD. [Link]

  • Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile. (2001). U.S.
  • Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production. (2017). Scientific Reports, 7(1), 2139. [Link]

  • 13C NMR Investigation of Solid-State Polymorphism in 10-Deacetyl Baccatin III. (2002). Journal of the American Chemical Society, 124(35), 10589-10595. [Link]

  • Synthesis of Paclitaxel. 2. Construction of the ABCD Ring and Formal Synthesis. (2015). Organic Letters, 17(11), 2756-2759. [Link]

  • Research on the Medicinal Chemistry and Pharmacology of Taxus × media. (2024). Molecules, 29(11), 2533. [Link]

  • Construction of acetyl-CoA and DBAT hybrid metabolic pathway for acetylation of 10-deacetylbaccatin III to baccatin III. (2021). Acta Pharmaceutica Sinica B, 11(10), 3322-3334. [Link]

  • The Key 1H NMR (600 MHz) and 13C NMR (150 MHz) data characterization of flavan-4-ols. (2025). Chinese Journal of Natural Medicines, 23(5), 593-603. [Link]

  • 13C NMR investigation of solid-state polymorphism in 10-deacetyl baccatin III. (2002). Journal of the American Chemical Society, 124(35), 10589-10595. [Link]

  • Extraction Methods of 10-Deacetylbaccatin III, Paclitaxel, and Cephalomannine from Taxus baccata L. Twigs: A Comparison. (2009). Journal of Liquid Chromatography & Related Technologies, 32(3), 424-437. [Link]

  • 1 H NMR spectra of 10-DABIII. a Authentic 10-DABIII. b Fungal 10-DABIII isolated from IRB54, Trichoderma sp. (n.d.). ResearchGate. [Link]

  • Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography. (2005). Journal of Chromatography A, 1077(1), 101-105. [Link]

  • Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. (2024). Journal of Biomolecular Structure and Dynamics, 1-20. [Link]

  • Syntheses and Structure−Activity Relationships of Taxoids Derived from 14β-Hydroxy-10-deacetylbaccatin III. (1998). Journal of Medicinal Chemistry, 41(17), 3156-3164. [Link]

  • Synthesis, Biological Evaluation and Low-Toxic Formulation Development of Glycosylated Paclitaxel Prodrugs. (2018). Molecules, 23(12), 3211. [Link]

  • Column Chromatography Procedures. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • PROCESS FOR THE PURIFICATION OF 10-DEACETYL BACCATIN III. (2016). European Patent Office. [Link]

  • Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. (2016). Chemical & Pharmaceutical Bulletin, 64(7), 894-898. [Link]

  • Paclitaxel as an anticancer agent: Isolation, activity, synthesis and stability. (2018). Journal of Chemical and Pharmaceutical Research, 10(4), 1-10. [Link]

  • Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. (2016). Chemical & Pharmaceutical Bulletin, 64(7), 894-898. [Link]

  • Organocatalytic Site-Selective Acylation of 10-Deacetylbaccatin III. (2025). Request PDF on ResearchGate. [Link]

  • Enzymatic acetylation of 10-deacetylbaccatin III to baccatin III by C-10 deacetylase from Nocardioides luteus SC 13913. (2000). Enzyme and Microbial Technology, 27(8), 575-582. [Link]

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Foundational

The Strategic Integration of Fluorinated Benzoic Acids in Modern Chemistry and Drug Discovery

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide Executive Summary Fluorinated benzoic acids (FBAs) are indispensable building blocks in m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Fluorinated benzoic acids (FBAs) are indispensable building blocks in modern medicinal chemistry, materials science, and radiochemistry[1]. The strategic incorporation of fluorine onto the benzoic acid scaffold profoundly alters the molecule's physicochemical properties, offering a powerful tool for researchers to fine-tune compounds for specific biological targets[1]. This whitepaper explores the historical discovery of FBAs, the physicochemical causality behind their utility, modern synthetic methodologies, and field-proven experimental protocols for their application in drug discovery.

Historical Context: The Genesis of Aromatic Fluorination

Historically, the synthesis of aryl fluorides presented a significant safety and selectivity challenge. Direct fluorination of aromatic hydrocarbons using elemental fluorine ( F2​ ) is an extremely violent, highly exothermic, and explosive reaction[2]. The lack of regiocontrol and the danger of carbon-carbon bond cleavage made direct fluorination impractical for early chemists[2][3].

The critical breakthrough occurred in 1927 with the discovery of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann[3][4]. By converting a primary aromatic amine into a stable, isolable diazonium tetrafluoroborate intermediate, they provided a controlled, reliable pathway to introduce fluorine onto an aromatic ring[2][4]. This methodology remains a foundational route for synthesizing derivatives like 4-fluorobenzoic acid[3][5].

BalzSchiemann A Primary Aromatic Amine (e.g., 4-Aminobenzoic Acid) B Diazonium Tetrafluoroborate [Ar-N2]+ [BF4]- A->B NaNO2, HBF4 0-5 °C (Diazotization) C Aryl Fluoride (e.g., 4-Fluorobenzoic Acid) B->C Δ (Heat) - N2, - BF3

Fig 1: The Balz-Schiemann reaction pathway for synthesizing fluorobenzoic acids.

The Physicochemical Impact of Fluorination

As an Application Scientist, one must understand why fluorine is added to a pharmacophore. Fluorine's unique characteristics—its extreme electronegativity, small atomic radius (comparable to hydrogen), and the exceptional strength of the carbon-fluorine bond—significantly influence a molecule's behavior[1].

  • Acidity (pKa) Modulation: The electron-withdrawing inductive effect of fluorine increases the acidity of the carboxylic acid group. For example, while unsubstituted benzoic acid has a pKa of ~4.2, the proximity of the highly electronegative fluorine in 2-fluorobenzoic acid lowers the pKa to approximately 3.27[1].

  • Lipophilicity (LogP): Fluorination generally increases the lipophilicity of the aromatic ring, enhancing cell membrane permeability, which is a critical parameter in oral drug design[1].

  • Metabolic Stability: Replacing a metabolically labile C-H bond with a robust C-F bond blocks cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life.

Quantitative Data: Physicochemical Properties

The following table summarizes the impact of fluorine substitution on the benzoic acid scaffold.

CompoundMolecular FormulapKa (at 25°C)LogP ImpactPhysicochemical Causality
Benzoic Acid C7​H6​O2​ ~4.20BaselineStandard aromatic carboxylic acid profile[1].
2-Fluorobenzoic Acid C7​H5​FO2​ ~3.27Moderate IncreaseStrong inductive electron withdrawal due to ortho-proximity[1].
4-Fluorobenzoic Acid C7​H5​FO2​ ~4.14Moderate IncreaseInductive effect is dampened by distance; resonance effects compete.
3,4,5-Trifluorobenzoic Acid C7​H3​F3​O2​ ~2.71 - 3.00High IncreaseSynergistic electron withdrawal; highly rigid planar conformation[6][7].

Modern Synthetic Methodologies

While the Balz-Schiemann reaction is historically significant, modern synthetic demands—particularly in Positron Emission Tomography (PET) radiotracer development—require milder, faster, and more regioselective methods.

  • Nucleophilic Fluorination of Benziodoxolones: A modern approach involves the nucleophilic fluorination of 1-arylbenziodoxolones. This method allows for the rapid incorporation of [18F] fluoride salts in polar aprotic solvents, yielding [18F] -fluorobenzoic acids with radiochemical purities exceeding 98%[8][9].

  • Photocatalytic Hydrodefluorination (HDF): Recent molecular sculpting techniques utilize photocatalytic directed HDF of polyfluorobenzoic acid derivatives. Using an Iridium catalyst under blue LED irradiation, chemists can selectively defluorinate commercially available perfluoroarenes to access specific, complex fluorination patterns[10][11].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, experimental workflows must be designed as self-validating systems. The following protocols detail the synthesis and transformation of FBAs, incorporating built-in quality control steps.

Protocol A: Synthesis of 4-Fluorobenzoic Acid via Balz-Schiemann Reaction

Causality: The isolation of the tetrafluoroborate salt is critical. Unlike chloride or bromide salts, the BF4−​ counterion provides a stable, non-hygroscopic intermediate that prevents premature nitrogen evolution, allowing for controlled thermal decomposition[3][4].

  • Diazotization: Dissolve 0.1 mol of 4-aminobenzoic acid in 50 mL of aqueous HBF4​ (48%). Cool the mixture to 0–5 °C in an ice-salt bath. Causality: Low temperatures prevent the degradation of the highly unstable nitrosyl cation and the resulting diazonium species.

  • Nitrite Addition: Slowly add a chilled solution of NaNO2​ (0.11 mol in 20 mL water) dropwise, maintaining the temperature below 5 °C.

  • Validation Step 1 (Chemical): Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, ensuring complete diazotization.

  • Isolation: Filter the precipitated 4-carboxybenzenediazonium tetrafluoroborate. Wash sequentially with cold HBF4​ , cold ethanol, and diethyl ether. Dry under a vacuum.

  • Thermal Decomposition: Gently heat the dried salt in a round-bottom flask equipped with a gas trap. The salt will decompose, evolving N2​ and BF3​ gas[4].

  • Validation Step 2 (Analytical): Confirm the product via Melting Point apparatus (expected ~122 °C) and 19F NMR spectroscopy (singlet expected).

Protocol B: Fischer Esterification of 4-Fluorobenzoic Acid

Causality: Transforming the acid into an ester (e.g., ethyl 4-fluorobenzoate) increases its volatility and lipophilicity, making it a suitable precursor for further nucleophilic acyl substitutions (such as hydrazide formation for bioactive Schiff bases)[12][13].

  • Reaction Setup: Add 15 g of 4-fluorobenzoic acid to a 250 mL round-bottom flask. Dissolve completely in 60 mL of absolute ethanol[13].

  • Catalysis: Carefully add 7.5 mL of concentrated H2​SO4​ dropwise while swirling. Causality: Sulfuric acid acts as both a proton donor to activate the carbonyl carbon and a dehydrating agent to drive the equilibrium toward the ester product.

  • Reflux: Attach a reflux condenser and heat the mixture using a heating mantle for 7–8 hours[13].

  • Validation Step 1 (In-Process): Monitor reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase. The disappearance of the highly polar acid baseline spot indicates completion[13].

  • Neutralization & Extraction: Cool to room temperature. Slowly add a 10% aqueous Na2​CO3​ solution until the pH is maintained at 9. Causality: Neutralization removes unreacted acid and the H2​SO4​ catalyst, preventing reverse hydrolysis during workup. Extract the aqueous layer with chloroform[13].

  • Validation Step 2 (Yield): Separate the organic layer, dry over anhydrous Na2​SO4​ , and evaporate the solvent. Calculate the percentage yield (expected ~79-80%)[13][14].

Applications in Drug Discovery

Fluorinated benzoic acid derivatives have demonstrated broad efficacy across diverse therapeutic areas. A prominent mechanism of action for certain pyrazole-containing FBA derivatives is the targeted inhibition of the bacterial Fatty Acid Biosynthesis (FAB) pathway[15]. Because this pathway is essential for building bacterial cell membranes but is absent in humans, FBAs serve as highly selective antibacterial agents[15].

DrugDiscovery N1 Target Identification (e.g., Bacterial FAB Pathway) N2 Scaffold Selection (Fluorobenzoic Acid Core) N1->N2 N3 Physicochemical Tuning (pKa & LogP Modulation) N2->N3 Fluorine Substitution N4 In Vitro Evaluation (Receptor Binding / MIC Assays) N3->N4 Synthesis & Assay N4->N3 Poor PK/PD Profile N5 Lead Optimization & Candidate Selection N4->N5 SAR Analysis

Fig 2: Logical workflow for the synthesis and evaluation of FBA derivatives.

References

  • Balz–Schiemann reaction. Wikipedia. Available at:[Link]

  • Balz Schiemann Reaction: Mechanism, Steps & Applications. Vedantu. Available at:[Link]

  • Molecular Sculpting; a Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates. PMC - NIH. Available at:[Link]

  • Balz Schiemann Reaction Mechanism. FlexiPrep. Available at: [Link]

  • Balz Schiemann Reaction Mechanism - Detailed Explanation and Steps. Testbook. Available at:[Link]

  • Molecular Sculpting: A Multipurpose Tool for Expedited Access to Various Fluorinated Arenes via Photocatalytic Hydrodefluorination of Benzoates. ACS Publications. Available at: [Link]

  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids II. ScholarWorks @ UTRGV. Available at: [Link]

  • Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. ResearchGate. Available at: [Link]

  • Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. MDPI. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases. Bentham Science Publishers. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at:[Link]

Sources

Exploratory

Reactivity and Synthetic Utility of Methyl 3-amino-2-chloro-5-fluorobenzoate: A Technical Guide

Executive Summary Methyl 3-amino-2-chloro-5-fluorobenzoate (CAS: 1783740-34-0)[1] is a highly functionalized, polysubstituted benzene derivative that serves as a critical building block in the synthesis of active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-2-chloro-5-fluorobenzoate (CAS: 1783740-34-0)[1] is a highly functionalized, polysubstituted benzene derivative that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[2]. The presence of four distinct functional groups—an ester, an amine, a chlorine atom, and a fluorine atom—on a single aromatic scaffold presents both exceptional synthetic opportunities and unique chemoselectivity challenges. This whitepaper details the structural properties, electronic profiling, and validated experimental workflows for manipulating this versatile intermediate.

Structural and Electronic Profiling

The reactivity of Methyl 3-amino-2-chloro-5-fluorobenzoate is strictly governed by a complex interplay of push-pull electronic effects and significant steric hindrance. Understanding these microenvironments is essential for designing chemoselective transformations.

  • C1 Methyl Ester (-COOMe): An electron-withdrawing group (EWG) that activates the aromatic ring toward nucleophilic attack. It is highly susceptible to nucleophilic acyl substitution (e.g., hydrolysis, amidation).

  • C2 Chlorine (-Cl): Serves as an orthogonal cross-coupling handle. However, its reactivity in palladium-catalyzed reactions (e.g., Suzuki-Miyaura) is severely hampered by the steric bulk of the adjacent C1 ester and C3 amino groups (ortho,ortho-disubstitution).

  • C3 Amino Group (-NH2): A strong electron-donating group (EDG) via resonance (+M effect). It directs electrophilic aromatic substitution to the C4 and C6 positions and effectively deactivates the C5 fluorine toward Nucleophilic Aromatic Substitution (SNAr).

  • C5 Fluorine (-F): While fluorine is typically a good leaving group in SNAr reactions when activated by ortho/para EWGs, the para-amino group in this molecule donates electron density into the ring, rendering the C-F bond highly inert under standard SNAr conditions.

ElectronicMap Core Methyl 3-amino-2-chloro-5-fluorobenzoate C1: -COOMe C2: -Cl C3: -NH2 C5: -F Ester C1 Ester Electrophilic Center (Hydrolysis/Reduction) Core->Ester Chloro C2 Chloro Sterically Hindered (Pd-Catalyzed Coupling) Core->Chloro Amino C3 Amino Nucleophilic Center (Acylation/Sandmeyer) Core->Amino Fluoro C5 Fluoro Inert to SNAr (Deactivated by NH2) Core->Fluoro

Figure 1: Electronic and steric reactivity map of Methyl 3-amino-2-chloro-5-fluorobenzoate.

Chemoselective Reactivity Pathways

Amino Group Functionalization

The primary amine is the most nucleophilic site on the molecule. It readily undergoes standard acylation and reductive amination. More importantly, it can be transformed via diazotization. The Sandmeyer reaction allows the conversion of the C3-NH2 to a bromide, yielding methyl 3-bromo-2-chloro-5-fluorobenzoate. This transformation is crucial when a more reactive, less sterically hindered cross-coupling handle is required at the C3 position.

Ester Saponification

The methyl ester can be selectively hydrolyzed to yield 3-amino-2-chloro-5-fluorobenzoic acid (CAS: 1785596-53-3)[3]. The resulting carboxylic acid is a versatile precursor for direct amide coupling with complex amines, a frequent requirement in the synthesis of kinase inhibitors.

Transition-Metal Catalyzed Cross-Coupling

Activating the C2-Cl bond requires highly active palladium catalysts paired with bulky, electron-rich ligands (e.g., XPhos, SPhos) to overcome the substantial steric barrier. The oxidative addition of Pd(0) into the C2-Cl bond is the rate-limiting step, often requiring elevated temperatures (>100 °C) and prolonged reaction times.

Reactivity SM Methyl 3-amino-2-chloro- 5-fluorobenzoate (CAS: 1783740-34-0) Acid 3-Amino-2-chloro- 5-fluorobenzoic acid SM->Acid LiOH, THF/H2O (Saponification) Bromo Methyl 3-bromo-2-chloro- 5-fluorobenzoate SM->Bromo t-BuONO, CuBr2 (Sandmeyer) Amide 3-Amido Derivative SM->Amide RCOCl, Et3N (Acylation) Coupled C2-Aryl Derivative (Suzuki Coupling) SM->Coupled Ar-B(OH)2, Pd cat. (Cross-Coupling)

Figure 2: Divergent synthetic pathways originating from the core benzoate scaffold.

Experimental Protocols & Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationale for reagent selection.

Protocol 1: Selective Saponification to 3-Amino-2-chloro-5-fluorobenzoic acid

Rationale: Base-catalyzed hydrolysis of the ester is highly favored. Lithium hydroxide (LiOH) is preferred over NaOH/KOH in mixed aqueous-organic solvent systems (THF/H2O) to ensure homogeneity, prevent ester transesterification side reactions, and provide milder conditions that preserve the integrity of the halogen bonds.

  • Initiation: Dissolve Methyl 3-amino-2-chloro-5-fluorobenzoate (1.0 eq) in a 3:1 mixture of THF:H2O (0.2 M).

  • Reagent Addition: Add LiOH·H2O (2.5 eq) portion-wise at 0 °C to control the initial exotherm.

  • Propagation: Warm the reaction to room temperature and stir for 4–6 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the high-Rf starting material spot is entirely consumed, replaced by a baseline spot (the lithium carboxylate salt).

  • Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with water and extract once with diethyl ether to remove non-polar impurities.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH ~3. Crucial Step: The amino group will remain partially protonated at lower pH (pH < 2), so precise isoelectric precipitation is required to maximize yield.

  • Collection: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford 3-amino-2-chloro-5-fluorobenzoic acid[3].

Protocol 2: Sandmeyer Bromination at C3

Rationale: Converting the amino group to a bromide provides a highly reactive handle for subsequent cross-coupling. Non-aqueous diazotization using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr2) in acetonitrile avoids the formation of phenol byproducts, which are common when using aqueous sodium nitrite/H2SO4 systems.

  • Preparation: Suspend CuBr2 (1.2 eq) and t-BuONO (1.5 eq) in anhydrous acetonitrile (0.1 M) under an inert atmosphere (N2 or Ar).

  • Activation: Heat the mixture to 60 °C.

  • Addition: Add a solution of Methyl 3-amino-2-chloro-5-fluorobenzoate (1.0 eq) in anhydrous acetonitrile dropwise over 30 minutes.

  • Validation (In-Process): Stir at 60 °C for 2 hours. The evolution of N2 gas will be observed immediately upon addition. TLC (Hexanes/EtOAc 8:2) should show complete consumption of the highly polar aniline.

  • Quench & Extraction: Cool to room temperature, quench with 1M aqueous HCl to break down copper complexes, and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography to yield methyl 3-bromo-2-chloro-5-fluorobenzoate.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and chemoselectivity parameters for the primary transformations of this scaffold, based on standard process chemistry optimizations.

TransformationReagents / ConditionsTarget Functional GroupExpected YieldChemoselectivity Notes
Saponification LiOH·H2O, THF/H2O, 0 °C to RTC1-Ester → Carboxylic Acid85–95%Leaves C2-Cl, C5-F, and C3-NH2 completely intact.
Sandmeyer Bromination t-BuONO, CuBr2, MeCN, 60 °CC3-NH2 → Bromide60–75%Non-aqueous conditions prevent competitive phenol byproduct formation.
N-Acylation RCOCl, Et3N, DCM, 0 °CC3-NH2 → Amide80–90%Highly selective for the primary amine over the ester.
Suzuki Cross-Coupling Ar-B(OH)2, Pd2(dba)3, XPhos, K3PO4, 100 °CC2-Cl → Biaryl40–60%Requires bulky dialkylbiaryl phosphine ligands due to severe ortho,ortho-steric hindrance.

References

  • AiFChem. "Methyl 3-amino-2-chloro-5-fluorobenzoate 95%". BuyChemJapan. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Process Optimization of Methyl 3-amino-2-chloro-5-fluorobenzoate

Executive Summary & Strategic Rationale Polysubstituted anilines, particularly those bearing orthogonal halogen handles (chloro, fluoro) and ester functionalities, are privileged scaffolds in modern drug discovery and ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Polysubstituted anilines, particularly those bearing orthogonal halogen handles (chloro, fluoro) and ester functionalities, are privileged scaffolds in modern drug discovery and agrochemical development. Methyl 3-amino-2-chloro-5-fluorobenzoate (CAS: 1783740-34-0)[1] is a highly sought-after building block due to its unique electronic topography. The fluorine atom enhances metabolic stability and lipophilicity, the ester provides a handle for amidation or reduction, and the aniline nitrogen serves as a nucleophilic anchor for cross-coupling or heterocycle synthesis.

This technical guide details a robust, scalable, and self-validating three-step synthetic protocol starting from commercially viable precursors. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality and chemoselectivity that dictate the success of this workflow.

Retrosynthetic Logic and Mechanistic Causality

The synthesis of highly substituted aromatic rings requires strict adherence to the rules of electrophilic aromatic substitution (EAS) and chemoselective functional group manipulation.

Starting from 2-chloro-5-fluorobenzoic acid, the workflow relies on three precise transformations:

  • Regioselective Nitration: The carboxyl group is a meta-director, while the chloro and fluoro groups are ortho/para-directors. Nitration occurs predominantly at the C3 position, yielding 2-chloro-5-fluoro-3-nitrobenzoic acid (CAS: 1642156-91-9). The steric bulk of the chlorine atom is offset by the synergistic directing effects of the halogens and the carboxylic acid.

  • Fischer Esterification: Converting the carboxylic acid to a methyl ester prior to reduction is a critical strategic choice. If the nitro group were reduced first, the resulting 3-amino-2-chloro-5-fluorobenzoic acid would form a zwitterion, severely complicating isolation and purification.

  • Chemoselective Reduction: The final step requires the reduction of the nitro group to an amine without triggering the hydrodehalogenation of the aryl chloride[2].

Workflow SM 2-Chloro-5-fluorobenzoic acid (Starting Material) Int1 2-Chloro-5-fluoro- 3-nitrobenzoic acid SM->Int1 HNO3, H2SO4 0°C to RT Int2 Methyl 2-chloro-5-fluoro- 3-nitrobenzoate Int1->Int2 MeOH, H2SO4 Reflux Prod Methyl 3-amino-2-chloro- 5-fluorobenzoate Int2->Prod Fe, NH4Cl EtOH/H2O, 80°C

Synthetic workflow for Methyl 3-amino-2-chloro-5-fluorobenzoate.

Overcoming Chemoselectivity Challenges

The most common failure point in synthesizing halogenated anilines is the unintended cleavage of the carbon-halogen bond during nitro reduction. Standard catalytic hydrogenation (e.g., H2 with Pd/C) readily inserts into the activated C-Cl bond, leading to a dehalogenated byproduct. To circumvent this, we employ a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride[2]. This single-electron transfer (SET) mechanism is strictly chemoselective for the nitro group.

Logic Start Reduction of Nitro Group in presence of Aryl Chloride PdC H2, Pd/C Catalysis Start->PdC SnCl2 SnCl2 in HCl Start->SnCl2 Fe Fe powder, NH4Cl Start->Fe Outcome1 Hydrodehalogenation (Loss of Cl, Product Ruined) PdC->Outcome1 Outcome2 Heavy Metal Toxicity (Difficult Workup) SnCl2->Outcome2 Outcome3 Chemoselective Reduction (High Yield, Cl retained) Fe->Outcome3

Decision matrix for chemoselective nitro reduction in aryl chlorides.

Quantitative Data & Optimization Matrices

To ensure reproducibility, the physicochemical properties of the intermediates and the reaction optimization data for the critical reduction step are summarized below.

Table 1: Physicochemical Properties of Key Compounds

Compound NameCAS NumberMolecular WeightPhysical StateTLC Rf (Hexane:EtOAc 3:1)
2-Chloro-5-fluoro-3-nitrobenzoic acid1642156-91-9219.55 g/mol Pale yellow solid0.10 (Streak)
Methyl 2-chloro-5-fluoro-3-nitrobenzoateN/A233.58 g/mol Yellow solid0.55 (UV active)
Methyl 3-amino-2-chloro-5-fluorobenzoate1783740-34-0203.60 g/mol Off-white powder0.35 (Fluorescent)

Table 2: Reaction Optimization Matrix for Nitro Reduction

Reducing AgentSolvent SystemTemp (°C)Chemoselectivity (Nitro vs. Chloro)Isolated YieldPracticality / Workup
H2 (1 atm), 10% Pd/CMeOH25Poor (Extensive dehalogenation)< 15%Easy filtration, but complex mixture
SnCl2·2H2OEtOAc / HCl70Good (No dehalogenation)65%Tedious emulsion during basic extraction
Fe powder, NH4Cl EtOH / H2O (4:1) 80 Excellent (Strictly nitro reduction) 88% Simple Celite filtration, clean product

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Each step includes a Self-Validation Checkpoint allowing the scientist to confirm success before proceeding, minimizing downstream failures.

Step 1: Synthesis of 2-Chloro-5-fluoro-3-nitrobenzoic acid
  • Preparation: Charge a 500 mL round-bottom flask with 2-chloro-5-fluorobenzoic acid (20.0 g, 114.6 mmol) and concentrated H2SO4 (100 mL). Cool the stirring suspension to 0 °C using an ice-water bath.

  • Addition: Slowly add fuming HNO3 (7.2 mL, ~171 mmol) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Workup: Pour the reaction mixture slowly over 500 g of crushed ice with vigorous stirring. A pale yellow precipitate will form immediately. Filter the solid under a vacuum and wash thoroughly with cold distilled water until the filtrate reaches a pH > 4.

  • Self-Validation Checkpoint: Dry the solid in a vacuum oven. The success of the regioselective nitration is confirmed by 1H-NMR (DMSO-d6); the presence of two distinct aromatic protons appearing as finely coupled doublets (meta-coupling, J ~ 2.5-3.0 Hz) validates substitution at the C3 position.

Step 2: Synthesis of Methyl 2-chloro-5-fluoro-3-nitrobenzoate
  • Preparation: Suspend the dried 2-chloro-5-fluoro-3-nitrobenzoic acid (22.0 g, 100 mmol) in anhydrous Methanol (200 mL).

  • Catalysis: Cautiously add concentrated H2SO4 (2.0 mL) dropwise.

  • Reaction: Equip the flask with a reflux condenser and heat to 70 °C for 12 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ~70% of the methanol. Dilute the residue with Ethyl Acetate (250 mL) and wash with saturated aqueous NaHCO3 (3 × 100 mL).

  • Self-Validation Checkpoint: The cessation of CO2 effervescence during the NaHCO3 wash confirms the complete neutralization of the acid catalyst and unreacted starting material. Furthermore, TLC analysis (Hexane:EtOAc 3:1) will show the disappearance of the baseline streak and the emergence of a distinct, UV-active spot at Rf 0.55. Dry the organic layer over Na2SO4 and concentrate to yield the ester as a yellow solid.

Step 3: Chemoselective Reduction to Methyl 3-amino-2-chloro-5-fluorobenzoate
  • Preparation: Dissolve Methyl 2-chloro-5-fluoro-3-nitrobenzoate (20.0 g, 85.6 mmol) in a mixture of Ethanol (160 mL) and Water (40 mL).

  • Reagent Addition: Add Iron powder (23.9 g, 428 mmol, 5.0 eq) and Ammonium Chloride (22.9 g, 428 mmol, 5.0 eq) in a single portion[2].

  • Reaction: Heat the violently stirring mixture to 80 °C for 2 hours. The mixture will transition from a yellow solution to a dark brown/black suspension as iron oxides form.

  • Workup: Cool the reaction to room temperature. Filter the entire mixture through a tightly packed pad of Celite to remove the iron waste, washing the pad generously with Ethyl Acetate (200 mL). Concentrate the filtrate under reduced pressure, re-dissolve in EtOAc (200 mL), and wash with brine (100 mL). Dry over Na2SO4 and evaporate the solvent.

  • Self-Validation Checkpoint: The reduction is deemed successful when TLC (Hexane:EtOAc 3:1) shows a complete shift from the Rf 0.55 spot to a new spot at Rf 0.35. Crucially, under 254 nm UV light, the new spot will exhibit a bright blue fluorescence , which is the hallmark of a newly formed conjugated aniline system.

References

  • Methyl 3-amino-2-chloro-5-fluorobenzoate 95%. BuyChemJapan / AiFChem. Available at:[Link][1]

  • US9850277B2 - Therapeutically active compositions and their methods of use. Google Patents. (Details the standard Fe/NH4Cl chemoselective reduction protocol for analogous fluorinated nitrobenzoates). Available at:[2]

Sources

Application

Application Note: Synthesis of High-Performance, Thermally Stable Polyamides via Direct Polycondensation of Methyl 3-amino-2-chloro-5-fluorobenzoate

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers and professionals in materials science and drug development on the synthesis of novel, thermally stable ar...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers and professionals in materials science and drug development on the synthesis of novel, thermally stable aromatic polyamides (aramids) using Methyl 3-amino-2-chloro-5-fluorobenzoate as the monomer. The protocol herein is based on the robust and versatile Yamazaki-Higashi direct phosphorylation polycondensation method. This application note details the scientific rationale behind the synthetic strategy, a step-by-step experimental protocol, and the necessary characterization techniques to validate the synthesis and thermal properties of the resulting polymer.

Introduction: The Quest for Thermally Stable Polymers

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties make them indispensable in demanding applications, including aerospace, automotive, and microelectronics. The incorporation of halogen atoms, such as fluorine and chlorine, into the polymer backbone is a well-established strategy to further enhance these desirable characteristics.[1] Fluorine, in particular, can improve solubility, optical transparency, and thermal stability due to the high strength of the C-F bond.[3][4][5][6]

Methyl 3-amino-2-chloro-5-fluorobenzoate is a promising but underexplored monomer for the synthesis of novel aramids. Its trifunctional substitution pattern—an amine, a chloro group, and a fluoro group on the aromatic ring—offers the potential for polymers with a unique combination of properties. The presence of both chlorine and fluorine is anticipated to yield polymers with excellent flame retardancy and high thermal decomposition temperatures.

This application note outlines a detailed protocol for the self-polycondensation of Methyl 3-amino-2-chloro-5-fluorobenzoate to yield a high-molecular-weight aromatic polyamide. The chosen synthetic route is the Yamazaki-Higashi direct polycondensation, which allows for the direct reaction of the amino and ester functionalities without the need for harsh conditions or the preparation of sensitive acyl chloride intermediates.[7][8][9][10]

Scientific Rationale: The Yamazaki-Higashi Polycondensation

The Yamazaki-Higashi reaction is a direct phosphorylation method for the synthesis of polyamides from dicarboxylic acids and diamines, or, as in this case, from an amino acid derivative. The key to this reaction is the in-situ activation of the carboxylic acid (or ester) moiety by a phosphite reagent in the presence of a base.

The proposed mechanism for the self-polycondensation of Methyl 3-amino-2-chloro-5-fluorobenzoate involves the following key steps:

  • Activation: Triphenyl phosphite (TPP) reacts with the ester group of the monomer in the presence of pyridine (Py). This forms a reactive phosphonium salt intermediate.

  • Nucleophilic Attack: The amino group of another monomer molecule acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate.

  • Amide Bond Formation: An amide bond is formed with the elimination of triphenyl phosphine oxide and phenol.

  • Chain Propagation: This process repeats, leading to the growth of the polyamide chain.

The use of a salt, such as Lithium Chloride (LiCl), is crucial for improving the solubility of the growing polymer chains in the reaction medium, thereby facilitating the attainment of high molecular weights.[2]

Experimental Protocol

Materials and Equipment
Reagents Grade Supplier
Methyl 3-amino-2-chloro-5-fluorobenzoate≥98%(e.g., Sigma-Aldrich, TCI)
N-Methyl-2-pyrrolidone (NMP), anhydrous≥99.5%(e.g., Sigma-Aldrich)
Pyridine (Py), anhydrous≥99.8%(e.g., Sigma-Aldrich)
Triphenyl phosphite (TPP)97%(e.g., Sigma-Aldrich)
Lithium Chloride (LiCl), anhydrous≥99%(e.g., Sigma-Aldrich)
Methanol, ACS grade-(e.g., Fisher Scientific)
Deionized Water--
Equipment
Three-neck round-bottom flask (100 mL)
Mechanical stirrer
Nitrogen inlet and outlet (bubbler)
Heating mantle with temperature controller
Condenser
Thermometer
Buchner funnel and filter paper
Vacuum oven
Standard laboratory glassware
Polymer Synthesis Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization p1 Dry glassware in oven p2 Assemble reaction setup under N2 p1->p2 r1 Charge flask with monomer, NMP, Py, LiCl r2 Stir until dissolved r1->r2 r3 Add Triphenyl Phosphite (TPP) r2->r3 r4 Heat to 100-115 °C r3->r4 r5 Maintain reaction for 3-5 hours r4->r5 w1 Cool reaction to room temperature r5->w1 w2 Precipitate polymer in methanol w1->w2 w3 Filter the polymer w2->w3 w4 Wash with hot methanol and water w3->w4 w5 Dry in vacuum oven at 80 °C w4->w5 a1 FTIR, NMR, GPC w5->a1 a2 TGA, DSC a1->a2

Caption: Experimental workflow for polyamide synthesis.

Step-by-Step Procedure
  • Preparation:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.

    • Assemble the three-neck flask with a mechanical stirrer, nitrogen inlet, and a condenser with a nitrogen outlet.

    • Maintain a slight positive pressure of dry nitrogen throughout the reaction to ensure anhydrous conditions.[11]

  • Reaction Setup:

    • To the flask, add Methyl 3-amino-2-chloro-5-fluorobenzoate (e.g., 10 mmol, 2.036 g), anhydrous N-Methyl-2-pyrrolidone (NMP) (20 mL), anhydrous pyridine (5 mL), and anhydrous Lithium Chloride (0.5 g).

    • Stir the mixture at room temperature under a nitrogen flow until all solids are completely dissolved.

  • Polymerization:

    • Slowly add triphenyl phosphite (TPP) (10 mmol, 2.62 mL) to the stirred solution at room temperature.

    • Heat the reaction mixture to 100-115 °C using a heating mantle. A noticeable increase in viscosity should be observed as the polymerization proceeds.

    • Maintain the reaction at this temperature for 3-5 hours. The reaction time can be optimized based on monitoring the viscosity.

  • Polymer Isolation and Purification:

    • After the reaction is complete, allow the viscous solution to cool to room temperature.

    • Pour the polymer solution slowly into a beaker containing vigorously stirring methanol (200 mL). This will cause the polymer to precipitate as a fibrous solid.

    • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer thoroughly with hot methanol (3 x 100 mL) and then with deionized water (2 x 100 mL) to remove any residual solvent, unreacted monomer, and salts.

    • Dry the purified polymer in a vacuum oven at 80 °C for 24 hours or until a constant weight is achieved.

Characterization and Expected Results

Proper characterization is essential to confirm the structure and properties of the synthesized polyamide.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the formation of the polyamide. Key expected peaks include:

    • N-H stretching (amide A): ~3300 cm⁻¹

    • C=O stretching (amide I): ~1650 cm⁻¹

    • N-H bending (amide II): ~1540 cm⁻¹

    • Disappearance of the primary amine N-H stretching bands from the monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆) will confirm the polymer structure. The ¹H NMR spectrum should show a downfield shift of the aromatic protons and the appearance of a broad amide proton signal.

Thermal Properties Analysis

The thermal stability of the resulting polyamide is expected to be high due to its aromatic nature and halogen substitution.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition temperature of the polymer. The analysis should be performed under a nitrogen atmosphere. A high decomposition temperature (Td), often defined as the temperature at 5% or 10% weight loss, is anticipated, likely in the range of 400-500 °C.[1][5]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer. A high Tg, potentially above 200 °C, is expected, indicating a rigid polymer chain.[1]

Expected Polymer Properties
Property Anticipated Range/Value Characterization Technique
Appearance Off-white to light yellow fibrous solidVisual Inspection
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMSO)Solubility Tests
Inherent Viscosity 0.5 - 1.5 dL/g (in NMP at 30 °C)Viscometry
Glass Transition Temp. (Tg) > 200 °CDSC
5% Weight Loss Temp. (Td5) > 400 °C (in N₂)TGA

Reaction Scheme

Caption: Proposed polycondensation reaction scheme. (Note: A placeholder image is used for the polymer structure as it cannot be dynamically generated)

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low Polymer Yield or Viscosity Presence of moisture in reagents or glassware.Ensure all reagents are anhydrous and glassware is thoroughly dried. Maintain a positive nitrogen pressure.
Impure monomer.Recrystallize or purify the monomer before use.
Incorrect stoichiometry of reagents.Accurately weigh and measure all reagents.
Polymer Precipitates During Reaction Insufficient LiCl concentration.Increase the amount of LiCl to improve polymer solubility.
Polymer concentration is too high.Use a larger volume of NMP to keep the polymer in solution.
Dark Polymer Color Reaction temperature is too high or reaction time is too long.Optimize the reaction temperature and time. Ensure the reaction is conducted under an inert atmosphere to prevent oxidation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Handling:

    • N-Methyl-2-pyrrolidone (NMP): Is a reproductive toxin. Handle in a well-ventilated fume hood.

    • Pyridine: Is flammable and has a strong, unpleasant odor. Handle only in a fume hood.

    • Triphenyl phosphite (TPP): Is a skin and eye irritant. Avoid contact.

  • Reaction Conditions: The reaction is performed at elevated temperatures. Use caution when handling the hot reaction apparatus.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the synthesis of a novel, thermally stable aromatic polyamide from Methyl 3-amino-2-chloro-5-fluorobenzoate. By leveraging the Yamazaki-Higashi polycondensation method, this procedure offers a reliable and accessible route to high-performance polymers. The resulting halogenated aramid is expected to exhibit excellent thermal stability, making it a promising candidate for advanced material applications. The characterization techniques outlined are crucial for verifying the successful synthesis and for elucidating the structure-property relationships of this new material.

References

  • Functional Aromatic Polyamides. PMC - NIH. [Link]

  • Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. MDPI. [Link]

  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. DSpace at KOASAS. [Link]

  • Synthesis of PEIAs according to the Yamazaki–Higashi polycondensation technique. Saber ver. [Link]

  • STUDY OF FLUORINATED POLYIMIDES CONTAINING FUSED AROMATIC RINGS. Revue Roumaine de Chimie. [Link]

  • Synthesis and Properties of Fluorinated Polyimides from Rigid and Twisted Bis(Trifluoromethyl)Benzidine for Flexible Electronics. IntechOpen. [Link]

  • Role of the reaction parameters in the direct synthesis of aromatic polyamides. Polymers. [Link]

  • Process for preparing poly-para-aminobenzoic acid.
  • Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation. ScienceDirect. [Link]

  • New Polyamides Based on Bis(p-amidobenzoic acid)-p-phenylene diacrylic acid and Hydantoin Derivatives: Synthesis and Characteriz. TÜBİTAK Academic Journals. [Link]

  • Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. MDPI. [Link]

  • BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]

  • Tailored Phosphate Leaving Groups Direct Pathway-Dependent Self-Assembly. PMC. [Link]

  • A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. PubMed. [Link]

  • Synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine. ResearchGate. [Link]

  • Halogen-bonding-mediated synthesis of amides and peptides. RSC Publishing. [Link]

  • Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. MDPI. [Link]

  • Synthesis of new aramid fiber. ResearchGate. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Reconstructive Synthesis of Fluorinated Dihydropyrido[1,2‐a] indolones by a Cyclohexadione Cut‐to‐Fuse Strategy. ResearchGate. [Link]

  • Synthesis and characterization of novel aromatic polyamides via Yamazaki–Higashi phosphorylation method. ResearchGate. [Link]

  • Fluorinated polymer surfactants bearing an alternating peptide skeleton prepared by three-component polycondensation. RSC Publishing. [Link]

  • Manganese(iii)-mediated selective phosphorylation of enamides: direct synthesis of β-phosphoryl. RSC Publishing. [Link]

  • Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. ResearchGate. [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. [Link]

Sources

Method

Laboratory-Scale Synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate: Application Notes and Protocols

Introduction & Retrosynthetic Strategy Highly substituted fluorinated anthranilic acid derivatives, such as Methyl 3-amino-2-chloro-5-fluorobenzoate , serve as critical pharmacophoric building blocks in the design of kin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Strategy

Highly substituted fluorinated anthranilic acid derivatives, such as Methyl 3-amino-2-chloro-5-fluorobenzoate , serve as critical pharmacophoric building blocks in the design of kinase inhibitors and advanced agrochemicals. The dense functionalization of the benzene ring—featuring a methyl ester, an amine, a chlorine atom, and a fluorine atom—presents unique synthetic challenges, primarily concerning chemoselectivity and electronic deactivation.

As a self-validating and robust laboratory-scale approach, this protocol avoids the regioselectivity issues of direct nitration or halogenation by starting from the commercially available precursor 2-chloro-5-fluoro-3-nitrobenzoic acid . The synthesis is executed via a two-step sequence:

  • Chemoselective Nitro Reduction: Conversion of the nitro group to an amine without hydrodehalogenation.

  • Thionyl Chloride-Mediated Esterification: Conversion of the sterically hindered, electronically deactivated carboxylic acid to its corresponding methyl ester while protecting the newly formed amine.

SynthesisWorkflow A 2-Chloro-5-fluoro- 3-nitrobenzoic acid B 3-Amino-2-chloro- 5-fluorobenzoic acid A->B Step 1: Fe, NH4Cl EtOH/H2O, 80°C C Methyl 3-amino-2-chloro- 5-fluorobenzoate B->C Step 2: SOCl2, MeOH 0°C to Reflux

Figure 1: Two-step laboratory synthesis workflow for Methyl 3-amino-2-chloro-5-fluorobenzoate.

Step 1: Chemoselective Béchamp Reduction

Mechanistic Causality

The primary challenge in reducing 2-chloro-5-fluoro-3-nitrobenzoic acid is avoiding the cleavage of the sensitive carbon-chlorine and carbon-fluorine bonds. Standard catalytic hydrogenation (e.g., Pd/C with H₂) frequently results in unwanted hydrodehalogenation. To circumvent this, we employ a modified Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl)[1].

Ammonium chloride acts as a mild proton source in the aqueous ethanol solvent system. The reduction proceeds via a sequential single-electron transfer (SET) mechanism from the iron surface to the nitro group, passing through nitroso and hydroxylamine intermediates. Because the reduction potential of the iron system is precisely tuned for the nitro moiety, the aryl halides remain completely intact, ensuring near-perfect chemoselectivity[2].

Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-chloro-5-fluoro-3-nitrobenzoic acid (10.0 g, 45.5 mmol) in a solvent mixture of Ethanol (80 mL) and deionized Water (20 mL).

  • Reagent Addition: Add fine Iron powder (12.7 g, 227 mmol, 5.0 eq) and Ammonium chloride (12.1 g, 227 mmol, 5.0 eq) directly to the suspension.

  • Heating: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C (reflux) using an oil bath.

  • Monitoring: Allow the reaction to proceed for 2–3 hours. Monitor the disappearance of the starting material via TLC (Eluent: Ethyl Acetate/Hexane 1:1 with a drop of acetic acid).

  • Filtration: Once complete, remove the flask from the heat. While still warm, filter the mixture through a tightly packed pad of Celite to remove the iron oxide sludge. Wash the filter cake thoroughly with hot ethanol (3 × 30 mL) to ensure full product recovery.

  • Workup: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous residue with water (100 mL) and extract with Ethyl Acetate (3 × 75 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness to yield 3-amino-2-chloro-5-fluorobenzoic acid as an off-white to pale yellow solid.

Step 2: Thionyl Chloride-Mediated Esterification

Mechanistic Causality

Esterifying 3-amino-2-chloro-5-fluorobenzoic acid presents two distinct challenges:

  • Electronic Deactivation: The strongly electron-withdrawing halogens deactivate the carbonyl carbon, making standard Fischer esterification (H₂SO₄/MeOH) unacceptably slow.

  • Amine Interference: The free amine can react with electrophiles or undergo side reactions (e.g., forming sulfinylamines) if exposed directly to neat SOCl₂.

To solve both issues simultaneously, we utilize a Thionyl Chloride (SOCl₂)-mediated esterification in cold Methanol[3]. By adding SOCl₂ dropwise to methanol at 0 °C, we generate a highly reactive methanolic HCl solution and methyl chlorosulfite in situ. When the amino acid is introduced, the amine is immediately protonated to its unreactive hydrochloride salt. Simultaneously, the carboxylic acid is converted into an acyl chloride intermediate, which is rapidly trapped by methanol to form the ester[4]. The free base is later liberated during a mild alkaline workup.

Setup N1 1. Reaction Setup RBF + Condenser N2 2. Reagent Prep MeOH chilled to 0°C N1->N2 N3 3. Activation Dropwise SOCl2 addition N2->N3 N4 4. Substrate Addition Add carboxylic acid N3->N4 N5 5. Heating Reflux at 65°C for 4-6h N4->N5 N6 6. Workup Evaporation & NaHCO3 wash N5->N6

Figure 2: Standard operational workflow for the thionyl chloride-mediated esterification step.

Experimental Protocol
  • Activation of Methanol: Equip a 250 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl₂). Add anhydrous Methanol (100 mL) and cool the flask to 0 °C using an ice-water bath.

  • SOCl₂ Addition: Carefully add Thionyl chloride (8.1 g, 5.0 mL, 68.2 mmol, 1.5 eq) dropwise over 10 minutes. Allow the solution to stir for an additional 15 minutes at 0 °C.

  • Substrate Addition: Add the intermediate 3-amino-2-chloro-5-fluorobenzoic acid (8.6 g, 45.5 mmol) portion-wise to the chilled acidic methanol.

  • Reflux: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat the reaction to 65 °C for 4–6 hours.

  • Monitoring: Verify completion via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The highly polar acid spot should completely convert to the higher-Rf ester spot.

  • Evaporation: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol, HCl, and SO₂.

  • Free-Basing (Crucial Step): Suspend the resulting crude hydrochloride salt in Ethyl Acetate (150 mL). Carefully wash the organic layer with saturated aqueous NaHCO₃ (3 × 50 mL) until the aqueous phase tests slightly basic (pH ~8). This neutralizes the salt and liberates the free amine.

  • Final Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and evaporate under vacuum. Purify the residue via silica gel column chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to afford pure Methyl 3-amino-2-chloro-5-fluorobenzoate .

Quantitative Data Summary

The following table summarizes the expected stoichiometric parameters, reaction conditions, and yields for the self-validating workflow.

ParameterStep 1: Chemoselective Nitro ReductionStep 2: SOCl₂-Mediated Esterification
Starting Material 2-Chloro-5-fluoro-3-nitrobenzoic acid3-Amino-2-chloro-5-fluorobenzoic acid
Reagents Fe powder (5.0 eq), NH₄Cl (5.0 eq)SOCl₂ (1.5 eq), Anhydrous MeOH (solvent)
Temperature 80 °C (Reflux)0 °C (Addition) 65 °C (Reflux)
Reaction Time 2 - 3 hours4 - 6 hours
Expected Yield 85 - 92%80 - 88%
Key Product 3-Amino-2-chloro-5-fluorobenzoic acidMethyl 3-amino-2-chloro-5-fluorobenzoate

References

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron ResearchGate[Link]

  • Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids National Institutes of Health (PMC)[Link]

  • Ultrasound accelerated synthesis of proteinogenic and α,α-dialkylamino acid ester salts SciSpace[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the chemoselectivity challenges encountered during the synthesis of Methyl 3-amino-2-chloro-5-f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the chemoselectivity challenges encountered during the synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate .

The most reliable and scalable synthetic route involves the catalytic hydrogenation of the precursor, Methyl 2-chloro-5-fluoro-3-nitrobenzoate. However, reducing a nitro group in the presence of labile aryl-halide bonds (Ar-Cl, Ar-F) requires precise control over reaction kinetics and catalyst selection to prevent hydrodehalogenation and incomplete reduction[1]. This guide provides field-proven insights to help you establish a self-validating, robust synthetic workflow.

Reaction Pathway & By-Product Formation

SynthesisPathway SM Methyl 2-chloro-5-fluoro- 3-nitrobenzoate Hydroxyl Hydroxylamine Intermediate SM->Hydroxyl H2, Catalyst (Partial Reduction) Target Methyl 3-amino-2-chloro- 5-fluorobenzoate (Target) DesCl Methyl 3-amino- 5-fluorobenzoate (Des-Cl) Target->DesCl Pd/C, H2 (Over-reduction) Hydroxyl->Target H2, Catalyst (Complete Reduction) Dimer Azoxy / Azo Dimers Hydroxyl->Dimer Base-catalyzed Condensation

Reaction pathway showing target synthesis and major by-product branches.

FAQ & Troubleshooting Guide

Issue 1: Hydrodehalogenation (Loss of Chlorine)

Q: My LC-MS analysis of the crude mixture shows a major by-product with a mass of [M+H]+ minus ~34 Da relative to the target. What is this, and why is it forming?

A: You are observing Methyl 3-amino-5-fluorobenzoate, the des-chloro by-product. This is the most common chemoselectivity failure in halonitroarene reduction[2].

Causality: Standard hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), are highly active for nitro reduction but also possess a strong thermodynamic driving force to undergo oxidative addition into the aryl-chlorine (Ar-Cl) bond. Subsequent reductive elimination with surface-bound hydride species permanently cleaves the halogen, replacing it with hydrogen[3].

Solution:

  • Switch Catalyst: Immediately replace Pd/C with Platinum on Carbon (Pt/C), specifically sulfided Pt/C or Vanadium-doped Pt/C (Pt-V/C). Platinum has a significantly lower propensity for oxidative addition into C-Cl bonds, shifting the kinetic preference entirely toward nitro reduction[2][4].

  • Add a Catalyst Poison: If standard Pt/C must be used, adding a catalytic poison (e.g., morpholine, or running the reaction in the presence of catalytic zinc iodide) modulates the electronic properties of the catalyst surface, suppressing the dehalogenation pathway[5].

Issue 2: Incomplete Reduction & Dimerization

Q: The reaction stalled, and the crude mixture is highly colored. LC-MS shows a +16 Da mass relative to the target, along with high-molecular-weight species. What happened?

A: A +16 Da mass corresponds to the hydroxylamine intermediate, indicating incomplete reduction. The high-molecular-weight, intensely colored species are azoxy or azo dimers[2].

Causality: The catalytic reduction of a nitro group follows the Haber mechanism, proceeding sequentially: Nitro Nitroso Hydroxylamine Amine[1]. If hydrogen mass transfer is poor, the hydroxylamine intermediate accumulates. Under neutral or basic conditions, this nucleophilic hydroxylamine rapidly condenses with the highly electrophilic nitroso intermediate to form an azoxy dimer, which is notoriously difficult to fully reduce to the target amine[2].

Solution:

  • Enhance Mass Transfer: Increase the agitation rate (RPM) and ensure adequate hydrogen pressure (e.g., 3–5 bar) so that the rate of hydrogenation outpaces the rate of condensation.

  • Acidic Environment: Maintain a slightly acidic environment (e.g., addition of 1.5 equivalents of acetic acid). Acid protonates the hydroxylamine, rendering it non-nucleophilic and completely shutting down the dimerization pathway[1].

Diagnostic Workflow

Troubleshooting Start LC-MS Analysis of Crude MassMinus34 [M+H]+ - 34 Da (Des-chloro) Start->MassMinus34 MassPlus16 Target + 16 Da (Hydroxylamine) Start->MassPlus16 MassDimer High MW Species (Azo Dimers) Start->MassDimer Action1 Use Sulfided Pt/C or Add Acid MassMinus34->Action1 Detected Action2 Increase H2 Pressure or Agitation MassPlus16->Action2 Detected Action3 Ensure Acidic Conditions MassDimer->Action3 Detected

Diagnostic workflow for identifying and resolving reduction by-products.

Analytical Data Presentation

To ensure a self-validating system, use the following quantitative markers to track the reaction progress and identify by-products during your in-process controls.

CompoundMechanism of FormationExpected LC-MS (m/z) [M+H]+Key 1H NMR Indicator (DMSO-d6)
Methyl 3-amino-2-chloro-5-fluorobenzoate (Target)Complete nitro reduction204.0 (35Cl), 206.0 (37Cl)Broad singlet ~5.5 ppm (Ar-NH2, 2H)
Methyl 3-amino-5-fluorobenzoate (By-product)Hydrodehalogenation (Des-Cl)170.1Appearance of a new Ar-H proton (3H total)
Hydroxylamine Intermediate Incomplete reduction220.0 (35Cl)Broad singlets ~8.5 ppm (NH) and ~9.5 ppm (OH)
Azoxy Dimer Base-catalyzed condensation~419.0Complex aromatic region, absence of NH2 signal

Optimized Experimental Protocol: Selective Hydrogenation

This protocol is engineered to achieve >99% conversion to the target amine while maintaining <1% hydrodehalogenation and preventing dimer formation.

Materials:

  • Methyl 2-chloro-5-fluoro-3-nitrobenzoate (1.0 eq, 10 mmol)

  • 5% Sulfided Platinum on Carbon (Pt/C) (1–2 mol% Pt)[4]

  • Tetrahydrofuran (THF) or Ethyl Acetate (0.2 M)[2]

  • Glacial Acetic Acid (1.5 eq)

  • Hydrogen gas (3–5 bar)

Step-by-Step Methodology:

  • Reactor Preparation (Safety & Baseline Step): Purge the pressure reactor with inert gas (Nitrogen or Argon) three times to remove residual oxygen. This prevents explosive mixtures and unwanted oxidation of sensitive intermediates.

  • Reagent Charging: To the reactor, add Methyl 2-chloro-5-fluoro-3-nitrobenzoate (10 mmol), THF (50 mL), and glacial acetic acid (15 mmol). Stir until completely dissolved. Causality: The acetic acid protonates the hydroxylamine intermediate in situ, shutting down the dimerization pathway[1].

  • Catalyst Addition: Carefully add the 5% sulfided Pt/C. Causality: The sulfided Pt/C poisons the catalyst just enough to prevent oxidative addition into the C-Cl bond while remaining highly active for N-O bond reduction[4].

  • Hydrogenation: Seal the reactor, purge with H2 gas three times, and pressurize to 4 bar. Stir vigorously (800–1000 RPM) at 25–30 °C. Causality: High agitation ensures optimal hydrogen mass transfer, preventing the accumulation of the nitroso intermediate[2].

  • In-Process Monitoring: After 2 hours, carefully vent the reactor and sample the mixture. Analyze via LC-MS. The reaction is complete when the starting material and hydroxylamine intermediate (m/z 220.0) are consumed, and the target mass (m/z 204.0) is the sole major peak.

  • Workup & Isolation: Filter the crude mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with excess THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the acetic acid. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the pure Methyl 3-amino-2-chloro-5-fluorobenzoate.

Sources

Optimization

Troubleshooting common issues in fluorinated compound reactions

Welcome to the Fluorination Reaction Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorination Reaction Technical Support Center . As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Fluorine chemistry is notoriously unforgiving; success requires a deep mechanistic understanding of your reagents and analytical tools.

Below, we address the most critical failure points in nucleophilic fluorination, electrophilic fluorination, and 19F NMR analysis, providing causality-driven explanations and self-validating protocols.

MODULE 1: Nucleophilic Deoxyfluorination (DAST & Alternatives)

FAQ 1: When treating my secondary alcohol with DAST, I am recovering massive amounts of elimination products (alkenes) instead of the desired fluorinated compound. How do I fix this?

The Causality: Diethylaminosulfur trifluoride (DAST) converts alcohols to fluorides via an initial alkoxyaminosulfur difluoride intermediate. Ideally, this intermediate undergoes a concerted SN2 displacement by the liberated fluoride ion, resulting in an inversion of stereochemistry[1]. However, if your substrate contains sterically hindered centers or electron-donating neighboring groups, the C–O bond cleavage outpaces the nucleophilic attack of the fluoride ion. This shifts the reaction pathway from SN2 to a stepwise SN1 mechanism, generating a transient carbocation[1].

Because the fluoride ion is a relatively poor nucleophile in non-polar solvents, the carbocation is highly susceptible to losing an adjacent proton (E1 elimination) to form an alkene. Furthermore, DAST is thermally unstable and prone to dangerous decomposition (detonation risk) at temperatures above 90 °C, which limits the thermal forcing of sluggish SN2 reactions[2].

The Solution: To suppress carbocation formation, you must run the reaction at cryogenic temperatures in non-polar solvents (e.g., anhydrous DCM) and strictly control the warming rate. If elimination persists, you must switch to a modern DAST alternative like XtalFluor-E, which utilizes an exogenous fluoride source (like Et3N·3HF) to dramatically increase the effective nucleophilicity of fluoride, forcing the SN2 pathway.

Quantitative Reagent Comparison:

ReagentPrimary Mechanism BiasThermal Stability LimitTypical Elimination Byproduct (%)Relative Cost
DAST SN2 / SN1< 90 °C[2]15 - 40%Low
Deoxo-Fluor SN2 / SN1< 140 °C10 - 30%Medium
XtalFluor-E SN2 (requires exogenous F⁻)> 200 °C< 5%High
Step-by-Step Protocol: Optimized DAST Fluorination (Self-Validating)
  • Substrate Preparation: Dissolve 1.0 eq of the alcohol in anhydrous DCM (0.1 M). Causality: Trace water will violently hydrolyze DAST into highly corrosive HF, destroying your substrate and posing a severe safety hazard.

  • Cryogenic Control: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Reagent Addition: Add 1.2 eq of DAST dropwise over 10 minutes.

  • Validation Checkpoint 1 (Intermediate Formation): After 30 minutes at -78 °C, withdraw a 50 µL aliquot, quench immediately in cold saturated NaHCO3, extract with DCM, and spot on a TLC plate. The disappearance of the polar alcohol spot confirms the formation of the alkoxyaminosulfur intermediate. Do not warm the flask until this is confirmed.

  • Controlled Displacement: Allow the reaction to slowly warm to room temperature over 4 hours. Causality: Gradual warming provides the activation energy required for the SN2 fluoride attack while keeping the temperature low enough to kinetically disfavor E1 elimination.

  • Quenching: Cool back to 0 °C and quench dropwise with saturated NaHCO3 until CO2 evolution ceases.

MODULE 2: Electrophilic Fluorination (Selectfluor)

FAQ 2: My Selectfluor reaction on an enolate is sluggish, yielding multiple regioisomers and oxidative byproducts. How do I optimize for clean α-fluorination?

The Causality: Selectfluor is a powerful, dicationic electrophilic fluorinating agent. When reacting with electron-rich substrates like enolates, the reaction can proceed via two competing pathways: a direct SN2-type nucleophilic attack on the fluorine atom, or a Single Electron Transfer (SET) mechanism[3].

If you generate a naked enolate using a strong base and react it directly with Selectfluor, the high electron density often triggers the SET pathway[3]. This generates carbon-centered radicals that lead to poor regioselectivity, dimerization, and oxidative side reactions (Selectfluor is also a strong oxidant)[3]. To force the SN2 pathway, you must attenuate the nucleophilicity of your substrate by pre-forming a silyl enol ether and conducting the reaction in a highly polar solvent (like MeCN or DMF) to stabilize the polar transition state.

SelectfluorWorkflow A Start: Carbonyl Substrate B Direct Enolate Formation (Basic Conditions) A->B Direct Base + Selectfluor C Silyl Enol Ether Formation (Pre-activation) A->C TMSCl / Et3N then Selectfluor D SET Mechanism Dominates (Radical Intermediates) B->D High SET potential E SN2 Attack Dominates (Polar Transition State) C->E MeCN Solvent F Poor Yield / Oxidation Side Reactions D->F G High Yield Regioselective alpha-Fluorination E->G

Fig 1. Mechanistic divergence in Selectfluor alpha-fluorination based on substrate activation.

MODULE 3: Analytical Resolution (19F NMR)

FAQ 3: My 19F NMR spectra are incredibly complex, and my integration values do not match the expected number of fluorine atoms. How do I accurately assign these signals?

The Causality: Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, making it highly sensitive (second only to 1H)[4]. However, 19F couples strongly with nearby protons. Geminal (²JHF) coupling constants range from 40–60 Hz, and vicinal (³JHF) couplings range from 10–30 Hz[4]. In complex molecules, this causes severe multiplet overlap, making the spectrum unreadable.

To resolve this, you must apply proton decoupling to collapse the multiplets into sharp singlets[5]. However, standard continuous decoupling induces a Nuclear Overhauser Effect (NOE). Because 19F relaxation is heavily influenced by dipole-dipole interactions with nearby protons, NOE artificially inflates the signal intensity of fluorine atoms closest to protons, destroying quantitative integration accuracy. The solution is to use an inverse-gated decoupling pulse sequence.

Step-by-Step Protocol: Quantitative 1H-Decoupled 19F NMR
  • Sample Preparation: Dissolve your sample in a deuterated solvent and add a known mass of an internal standard (e.g., α,α,α-trifluorotoluene, which appears at ~ -63 ppm). Causality: 19F chemical shifts span over 200 ppm[4]; an internal standard provides an absolute reference point (CFCl3 at 0 ppm is standard, but highly volatile)[4].

  • Probe Tuning: Manually tune and match the NMR probe specifically to the 19F frequency. Do not rely on auto-tuning, as the wide sweep width of 19F requires precise impedance matching to avoid baseline roll.

  • Pulse Sequence Selection: Select the inverse-gated decoupling sequence (e.g., zgig on Bruker systems). Causality: This sequence only turns on the proton decoupler during the acquisition time (simplifying the spectrum)[5] and turns it off during the relaxation delay (preventing NOE buildup).

  • Relaxation Delay (D1): Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of your fluorine nuclei (typically D1 = 10 to 15 seconds). Causality: Fluorine atoms in rigid molecular frameworks have long T1 times. If D1 is too short, the magnetization will not fully recover between scans, leading to artificially low integration values.

  • Validation Checkpoint (Integration Stability): Run 4 scans and integrate the internal standard against your target peak. Run another experiment with 16 scans. If the integration ratio changes by more than 2%, your D1 delay is too short and must be increased.

References

  • Fluorination reactions in microreactors Chemical Communications (RSC Publishing) URL:[Link]

  • Selectfluor Wikipedia URL: [Link]

  • BSc Chemistry - Module 19: NMR Spectroscopy of N, P and F-atoms e-PG Pathshala URL:[Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals PMC - National Institutes of Health URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate

Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common experimental hurdles.

Proposed Synthetic Pathway

The synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate can be approached through a multi-step process starting from a commercially available substituted benzoic acid. A plausible and common route involves the nitration of a suitable precursor followed by reduction of the nitro group to an amine. The following workflow outlines a logical synthetic strategy.

Synthetic_Pathway 2-Chloro-5-fluorobenzoic Acid 2-Chloro-5-fluorobenzoic Acid Methyl 2-chloro-5-fluorobenzoate Methyl 2-chloro-5-fluorobenzoate 2-Chloro-5-fluorobenzoic Acid->Methyl 2-chloro-5-fluorobenzoate Esterification (MeOH, H2SO4) Methyl 2-chloro-5-fluoro-3-nitrobenzoate Methyl 2-chloro-5-fluoro-3-nitrobenzoate Methyl 2-chloro-5-fluorobenzoate->Methyl 2-chloro-5-fluoro-3-nitrobenzoate Nitration (HNO3, H2SO4) Methyl 3-amino-2-chloro-5-fluorobenzoate Methyl 3-amino-2-chloro-5-fluorobenzoate Methyl 2-chloro-5-fluoro-3-nitrobenzoate->Methyl 3-amino-2-chloro-5-fluorobenzoate Reduction (e.g., Fe/HCl or H2/Pd-C)

Caption: Proposed synthetic workflow for Methyl 3-amino-2-chloro-5-fluorobenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable troubleshooting steps.

Section 1: Esterification Concerns

Q1: The esterification of 2-chloro-5-fluorobenzoic acid is proceeding slowly or with low conversion. What can I do?

A1: Slow esterification is a common issue. The reactivity of the carboxylic acid is influenced by the electron-withdrawing effects of the halogen substituents.

Troubleshooting Steps:

  • Catalyst Concentration: Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used. Typically, 5-10 mol% is effective.

  • Reaction Temperature: Increasing the reaction temperature to the reflux temperature of methanol can significantly increase the reaction rate.

  • Water Removal: The esterification is a reversible reaction. The water produced can be removed to drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Alternative Methods: Consider using alternative esterification methods such as using thionyl chloride to form the acid chloride followed by reaction with methanol.

Section 2: Nitration Challenges

Q2: My nitration reaction is producing multiple nitro-isomers. How can I improve the regioselectivity for the desired 3-nitro product?

A2: The formation of multiple isomers during electrophilic aromatic substitution is a frequent challenge. The directing effects of the existing substituents on the benzene ring determine the position of the incoming nitro group.

Troubleshooting Steps:

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial for controlling the reaction rate and improving selectivity.[1]

  • Rate of Addition: Add the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) dropwise to the solution of the ester. A slow and controlled addition helps to prevent localized overheating and reduces the formation of byproducts.

  • Protecting Groups: In some cases, the use of a protecting group can help direct the nitration to the desired position. However, for this specific molecule, controlling the reaction conditions is the more common approach.

Q3: The nitration reaction is resulting in a low yield of the desired product. What are the potential causes and solutions?

A3: Low yields in nitration can stem from incomplete reaction, product degradation, or difficult purification.

Troubleshooting Steps:

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Acid Concentrations: Use concentrated nitric and sulfuric acids to ensure the formation of the nitronium ion (NO₂⁺), the active electrophile.

  • Work-up Procedure: The work-up typically involves pouring the reaction mixture into ice-water to precipitate the product. Ensure thorough washing of the precipitate to remove residual acids which can interfere with subsequent steps.

Section 3: Reduction of the Nitro Group

Q4: The reduction of the nitro group is incomplete or I am observing side reactions. How can I optimize this step?

A4: The reduction of an aromatic nitro group to an amine is a critical step that can be achieved through various methods, each with its own set of potential issues. A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of hydrochloric acid.[1]

Troubleshooting Steps:

  • Catalyst Activity (for catalytic hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is active. The catalyst can be poisoned by impurities from the previous steps. Using a fresh batch of catalyst is recommended.

  • Metal Activation (for metal/acid reductions): When using metals like iron, tin, or zinc, it is sometimes necessary to activate their surface. This can be done by washing with a dilute acid solution prior to the reaction.

  • pH Control: Maintaining an acidic pH is crucial for the reduction with metals like iron. The addition of an acid like HCl is necessary to facilitate the reaction.[1]

  • Temperature: The reduction is often carried out at elevated temperatures (reflux). Ensure the reaction mixture is heated adequately to ensure a reasonable reaction rate.

Troubleshooting_Workflow cluster_0 Problem: Low Yield in Reduction Start Start Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions Observed? Incomplete_Reaction->Side_Reactions No Increase_Reaction_Time Increase Reaction Time/Temp Incomplete_Reaction->Increase_Reaction_Time Yes Check_Catalyst Check Catalyst Activity (if applicable) Side_Reactions->Check_Catalyst Yes Optimize_pH Optimize pH Side_Reactions->Optimize_pH No Check_Catalyst->Optimize_pH Increase_Reaction_Time->Side_Reactions Purification_Issues Purification Issues? Optimize_pH->Purification_Issues Recrystallization Recrystallization Purification_Issues->Recrystallization Yes End End Purification_Issues->End No Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Column_Chromatography->End

Caption: Troubleshooting workflow for low yield in the reduction step.

Data Summary Table

The following table summarizes typical reaction conditions for analogous transformations, which can serve as a starting point for the synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate.

Step Reagents Solvent Temperature (°C) Typical Yield
Esterification Methanol, H₂SO₄ (cat.)MethanolReflux>90%
Nitration Conc. HNO₃, Conc. H₂SO₄-0 - 1080-90%[1]
Reduction Fe powder, Conc. HClEthanol/WaterReflux>85%[1]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps, adapted from established procedures for similar compounds.

Step 1: Esterification of 2-Chloro-5-fluorobenzoic Acid
  • In a round-bottom flask, dissolve 2-chloro-5-fluorobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl 2-chloro-5-fluorobenzoate.

Step 2: Nitration of Methyl 2-chloro-5-fluorobenzoate
  • In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid in an ice-water bath to 0-5 °C.

  • Slowly add methyl 2-chloro-5-fluorobenzoate to the stirred sulfuric acid, maintaining the temperature below 10 °C.[1]

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for a few hours, monitoring the reaction by TLC.

  • Pour the reaction mixture slowly into a beaker containing crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain methyl 2-chloro-5-fluoro-3-nitrobenzoate.

Step 3: Reduction of Methyl 2-chloro-5-fluoro-3-nitrobenzoate
  • In a round-bottom flask, prepare a suspension of methyl 2-chloro-5-fluoro-3-nitrobenzoate and iron powder in a mixture of ethanol and water.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Add concentrated hydrochloric acid dropwise to the refluxing suspension.[1]

  • Continue refluxing for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and filter through celite to remove the iron salts.

  • Evaporate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure Methyl 3-amino-2-chloro-5-fluorobenzoate.

References

  • CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4,5-trichlorobenzoic acid. Benchchem.
  • A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. QuickCompany.
  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Synthesis routes of Methyl 2-amino-5-chloro-3-methylbenzo
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • 884497-46-5 | Methyl 3-amino-5-fluorobenzo
  • Methyl 5-amino-2-fluorobenzo
  • Identifying side products in the halogen
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC.
  • Methyl 3-amino-2-fluorobenzo
  • CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride.
  • Technical Support Center: Purification of Halogen
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Synthesis of halogenated anilino-β-enaminoesters.

Sources

Optimization

Stability and degradation pathways of Methyl 3-amino-2-chloro-5-fluorobenzoate

As a Senior Application Scientist, I've observed that while Methyl 3-amino-2-chloro-5-fluorobenzoate is a versatile intermediate in pharmaceutical and agrochemical synthesis, its stability can be a critical factor influe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I've observed that while Methyl 3-amino-2-chloro-5-fluorobenzoate is a versatile intermediate in pharmaceutical and agrochemical synthesis, its stability can be a critical factor influencing experimental outcomes.[1][2] The molecule's unique arrangement of an aromatic amine, a methyl ester, and halogen substituents presents specific handling challenges.[3][4] This guide is designed to provide practical, in-depth solutions to the stability and degradation issues you may encounter, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common handling and storage questions.

Q1: What are the ideal storage conditions for this compound? A: For maximum stability, Methyl 3-amino-2-chloro-5-fluorobenzoate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light. The aromatic amine group is susceptible to oxidation, and keeping it cool and under inert gas minimizes this degradation pathway.[5][6]

Q2: I've noticed my solid sample has turned slightly yellow/brown over time. Is it still usable? A: Discoloration is a primary indicator of degradation, likely due to the oxidation of the 3-amino group.[5][7] While the bulk of the material may still be intact, the presence of colored impurities can interfere with sensitive downstream applications and reactions. It is highly recommended to assess the purity of the material by HPLC or LC-MS before use. If significant impurity peaks are detected, purification via recrystallization or column chromatography may be necessary.

Q3: What are the main chemical incompatibilities I should be aware of? A: The compound should not be stored or mixed with strong oxidizing agents or strong acids.[6][8] Strong oxidizers will aggressively degrade the amine group, while strong acids can catalyze the hydrolysis of the methyl ester, even at ambient temperatures.

Q4: Is this compound sensitive to moisture? A: Yes, in the presence of acidic or basic conditions, moisture can facilitate the hydrolysis of the methyl ester to its corresponding carboxylic acid (3-amino-2-chloro-5-fluorobenzoic acid).[7] For solid-state storage, ensuring a dry environment is crucial. For solutions, using anhydrous solvents is recommended, especially for long-term storage or when heating.

Section 2: Troubleshooting Guide for Experimental Issues

This section addresses specific problems you might face during your experiments, providing root cause analysis and actionable solutions.

Q: My reaction yields are inconsistent, even when using the same protocol. What could be the cause? A: Root Cause Analysis & Solution Inconsistent yields often trace back to the degradation of the starting material either before or during the reaction. The two most probable culprits are oxidation and hydrolysis.

  • Oxidative Degradation of the Amine: The aromatic amine is electron-rich and can be easily oxidized, especially if your reaction is run in the presence of air, certain metal catalysts, or at elevated temperatures.[7][9] This can form a complex mixture of byproducts, reducing the amount of active starting material.

    • Solution: Before starting your reaction, ensure your solvents are degassed. Running the reaction under an inert atmosphere (nitrogen or argon) is the most effective way to prevent oxidation.

  • Hydrolysis of the Methyl Ester: If your reaction conditions are acidic or basic (even mildly), and there is a source of water, the ester group can be cleaved. This is particularly relevant in reactions involving aqueous workups or the use of protic solvents.

    • Solution: If the ester functionality is critical, use non-aqueous conditions where possible. If a base is required, consider a non-nucleophilic organic base in an anhydrous solvent. If an aqueous workup is unavoidable, perform it quickly and at a low temperature to minimize hydrolysis time. Always verify the structure of your product to ensure the ester group remains intact.

Q: I'm observing a new, more polar peak in my HPLC/LC-MS analysis when my sample is left in the autosampler. What is it? A: Root Cause Analysis & Solution This is a classic sign of in-situ degradation, and the new, more polar peak is almost certainly 3-amino-2-chloro-5-fluorobenzoic acid .

  • Causality: The methyl ester has undergone hydrolysis. This is often accelerated by the mobile phase composition. For instance, mobile phases containing formic acid or trifluoroacetic acid, combined with water, create an acidic aqueous environment perfect for ester hydrolysis. The longer the sample sits in this environment, the more pronounced the degradation will be.

  • Preventative Protocol:

    • Solvent Choice: Prepare your analytical samples in a non-protic, neutral solvent like acetonitrile or THF immediately before analysis. Avoid acidic or aqueous diluents for sample stocks.

    • Temperature Control: Keep the autosampler tray cooled (e.g., 4-10°C) to slow the rate of hydrolysis.

    • Fresh Preparations: Always analyze samples as quickly as possible after preparation. For long analysis sequences, prepare fresh vials for later injections rather than letting one vial sit for many hours.

Q: My sample solution is turning colored during my experiment, especially when heated. Why? A: Root Cause Analysis & Solution This is a visual confirmation of oxidative degradation.

  • Causality: Heat accelerates most chemical reactions, including the oxidation of the aromatic amine.[10] In the presence of dissolved oxygen (air), the amine can form highly colored (often brown or dark red) polymeric impurities.

  • Preventative Protocol:

    • Inert Atmosphere: As with inconsistent yields, the most robust solution is to run the reaction under an inert atmosphere.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with nitrogen or argon, or by several freeze-pump-thaw cycles.

    • Antioxidant (for specific cases): In some non-synthetic applications or formulation studies, a small amount of an antioxidant like BHT (butylated hydroxytoluene) could be added to scavenge radicals, but this is not suitable for synthetic reactions where it might interfere.

Section 3: Key Protocols & Workflows

Adhering to standardized protocols is essential for reproducibility and ensuring the integrity of your material.

Protocol 1: Recommended Handling and Preparation of Solutions
  • Dispensing: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Atmosphere: Handle the solid under an inert atmosphere (e.g., in a glovebox or using a nitrogen-purged weigh boat) for maximum protection.

  • Solvent Selection: Use fresh, anhydrous grade solvents for preparing stock solutions.

  • Preparation: Add the solvent to the pre-weighed solid. If sonication is needed to aid dissolution, use a bath with controlled temperature to avoid excessive heating.

  • Storage of Solutions: If a solution must be stored, even for a short time, place it in a tightly sealed vial, purge the headspace with inert gas, and store at 2-8°C, protected from light.

Protocol 2: Workflow for a Forced Degradation Study

Forced degradation studies are essential for systematically identifying potential degradation products and understanding stability limits.[7][11] This workflow provides a framework to assess the stability of Methyl 3-amino-2-chloro-5-fluorobenzoate.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Control Unstressed Control (Store at 4°C in dark) Prep->Control Acid Acid Hydrolysis 0.1M HCl, 60°C, 24h Prep->Acid Aliquot Solution Base Base Hydrolysis 0.1M NaOH, 60°C, 24h Prep->Base Aliquot Solution Oxidative Oxidative Stress 3% H₂O₂, RT, 24h Prep->Oxidative Aliquot Solution Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Method Control->Analyze Neutralize Neutralize Acid/Base Samples Before Injection Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal Thermal Stress (Solid State) 80°C, 48h Thermal->Analyze Photo Photolytic Stress ICH Q1B Conditions (UV/Vis Light) Photo->Analyze Prep_Solid Weigh Solid Sample Prep_Solid->Thermal Prep_Solid_2 Spread Thin Layer of Solid Prep_Solid_2->Photo Neutralize->Analyze Compare Compare Stressed Samples to Control Analyze->Compare Identify Identify & Quantify Degradation Products Compare->Identify Hydrolysis_Pathway Parent Methyl 3-amino-2-chloro-5-fluorobenzoate Product 3-amino-2-chloro-5-fluorobenzoic Acid + Methanol Parent->Product H⁺ or OH⁻ H₂O

Caption: Pathway for acid or base-catalyzed hydrolysis.

Oxidation_Pathway Parent Methyl 3-amino-2-chloro-5-fluorobenzoate (Aromatic Amine) Products Complex Mixture of Colored Impurities (e.g., N-oxides, dimers, polymers) Parent->Products [O] (Air, H₂O₂, Light)

Caption: General pathway for oxidative degradation.

Section 5: Summary of Stability Profile

This table summarizes the expected stability behavior based on the molecule's functional groups. Data should be confirmed experimentally using the forced degradation protocol.

Stress ConditionReagents/ParametersExpected StabilityPrimary Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl, 60°CLabile 3-amino-2-chloro-5-fluorobenzoic acid
Basic Hydrolysis 0.1 M NaOH, 60°CLabile 3-amino-2-chloro-5-fluorobenzoic acid
Oxidation 3% H₂O₂, RTLabile N-oxides, colored polymeric impurities
Thermal 80°C (Solid)Moderately Stable Potential for slow oxidation/decomposition
Photolytic UV/Visible LightLabile Complex mixture from radical reactions

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Pharma Manufacturing.
  • Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society.
  • A Comparative Guide to the Stability of 2'-Aminoacetophenone and Other Arom
  • Safety Data Sheet: Methyl 3-amino-2-fluorobenzo
  • Chemical Safety Data Sheet: methyl 3-amino-2-fluorobenzo
  • 3-Amino-2-chlorobenzoic acid. (n.d.). Chem-Impex.
  • Mirkhani, V., et al. (2009, August 6). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst.
  • Shinde, P., et al. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect.
  • Safety Data Sheet: Methyl 3-amino-2-fluorobenzo
  • Safety Data Sheet: Methyl 2-amino-5-fluorobenzo
  • Bedard, D. L., et al. (n.d.). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs. Applied and Environmental Microbiology.
  • Safety Data Sheet: Methyl 2-amino-3-chloro-5-(trifluoromethoxy)
  • Methyl 3-amino-2-fluorobenzo
  • 3-amino-2-chlorobenzoic acid (C7H6ClNO2). (n.d.). PubChemLite.
  • methyl 3-amino-2-fluorobenzo
  • Zhang, T., et al. (2023, June 28).
  • Temporal Trends of Legacy and Current-Use Halogenated Flame Retardants in Lake Ontario in Relation to Atmospheric Loadings, Sources, and Environmental F

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Troubleshooting

How to prevent impurities in Methyl 3-amino-2-chloro-5-fluorobenzoate production

Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate . This guide is designed for researchers and drug development professionals troubleshooting impurity profiles during t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate . This guide is designed for researchers and drug development professionals troubleshooting impurity profiles during the multi-step synthesis of this highly functionalized aniline intermediate.

Because this molecule contains both a reducible nitro/amino group and labile halogens (chlorine and fluorine), researchers frequently encounter chemoselectivity issues, particularly reductive dehalogenation. This guide bypasses basic chemistry to focus directly on mechanistic causality, impurity mitigation, and self-validating experimental protocols.

Synthesis Workflow & Impurity Checkpoints

The synthesis generally proceeds via a three-step route from commercially available 2-chloro-5-fluorobenzoic acid: (1) Regioselective Nitration, (2) Esterification, and (3) Chemoselective Nitro Reduction.

Workflow SM 2-Chloro-5-fluorobenzoic acid Nitration Nitration (HNO3/H2SO4) SM->Nitration NitroInt 2-Chloro-5-fluoro- 3-nitrobenzoic acid Nitration->NitroInt Imp1 Regioisomers Nitration->Imp1 Esterification Esterification (SOCl2, MeOH) NitroInt->Esterification EsterInt Methyl 2-chloro-5-fluoro- 3-nitrobenzoate Esterification->EsterInt Imp2 Hydrolysis Byproducts Esterification->Imp2 Reduction Chemoselective Reduction EsterInt->Reduction Product Methyl 3-amino-2-chloro- 5-fluorobenzoate Reduction->Product Imp3 Dehalogenated Impurities Reduction->Imp3

Synthesis workflow of Methyl 3-amino-2-chloro-5-fluorobenzoate and impurity checkpoints.

FAQ & Troubleshooting: Step-by-Step Impurity Control

Section 1: Nitration Regioselectivity & Isomeric Impurities

Q: During the nitration of 2-chloro-5-fluorobenzoic acid, LC-MS indicates the presence of multiple isomeric impurities. How do I isolate the desired 3-nitro isomer? A: The starting material contains a meta-directing carboxylic acid and two ortho/para-directing but deactivating halogens. The 3-position is sterically flanked by the ortho-chlorine and para-fluorine, making it the electronically favored site for electrophilic aromatic substitution. However, the 4-nitro and 6-nitro regioisomers readily form if the reaction kinetics are not strictly controlled. Causality & Fix: High temperatures increase the kinetic energy of the nitronium ion, overriding the subtle directing effects of the halogens. To prevent this, maintain the internal reaction temperature strictly between 0°C and 5°C during the addition of fuming HNO₃. Using a precise 1.05 equivalent of HNO₃ prevents over-nitration.

Section 2: Esterification Efficiency & Hydrolysis Byproducts

Q: Fischer esterification (MeOH/H₂SO₄) of 2-chloro-5-fluoro-3-nitrobenzoic acid is stalling at 70% conversion. How can I drive this to completion? A: The carbonyl carbon is rendered highly electron-deficient by the electron-withdrawing nitro group, and sterically hindered by the ortho-chlorine. This drastically slows down the nucleophilic attack of methanol in a standard Fischer esterification. Causality & Fix: Abandon the equilibrium-driven Fischer esterification. Instead, convert the carboxylic acid to an acyl chloride using Thionyl Chloride (SOCl₂) with a catalytic amount of DMF. The acyl chloride is a vastly superior electrophile. Quenching this intermediate with anhydrous methanol makes the esterification highly exergonic and irreversible, eliminating unreacted acid impurities.

Section 3: Chemoselective Nitro Reduction & Dehalogenation

Q: My final reduction step using Pd/C and H₂ gas is producing a major impurity missing a chlorine atom (Methyl 3-amino-5-fluorobenzoate). How do I stop reductive dehalogenation? A: This is the most notorious challenge in halogenated nitroarene synthesis. The carbon-chlorine bond is highly susceptible to oxidative addition by Pd(0) species, leading to hydrodehalogenation[1]. Hydrogen gas creates a high concentration of active surface hydrides on the palladium catalyst, which readily cleaves the C-Cl bond once the nitro group is reduced. Causality & Fix: You must shift from direct hydrogenation to Catalytic Transfer Hydrogenation (CTH) . Utilizing Hydrazine Hydrate (N₂H₄·H₂O) with Pd/C acts as an indirect hydrogen source. This method provides a controlled, steady release of hydrogen in situ, which kinetically favors the reduction of the nitro group while keeping the surface hydride concentration too low to overcome the activation energy required for C-Cl bond cleavage[2]. Alternatively, engineered catalysts like Pt nanoparticles on DMA-modified graphene have shown >95% selectivity against dehalogenation by modulating metal dispersion and substrate adsorption[3].

Troubleshooting Start Dehalogenation Detected in LC-MS? CheckCat Evaluate Reduction Method Start->CheckCat HighActivity Pd/C + H2 Gas (High Reactivity) CheckCat->HighActivity MildActivity Pd/C + Hydrazine (Transfer Hydrogenation) CheckCat->MildActivity Iron Fe/NH4Cl (Dissolving Metal) CheckCat->Iron Action1 Switch to transfer hydrogenation or use Pt/DMA-RGO catalyst HighActivity->Action1 Action2 Lower temperature to 50°C or reduce catalyst loading MildActivity->Action2 Action3 Buffer pH to prevent acidic C-Cl cleavage Iron->Action3

Troubleshooting tree for mitigating reductive dehalogenation during nitro reduction.

Quantitative Data: Reduction Conditions Comparison

To assist in protocol selection, the following table summarizes the expected impurity profiles based on the chosen reduction methodology for halogenated nitroarenes[1][2].

Reducing Agent / CatalystTemp (°C)Expected ConversionChemoselectivity (Amine vs. De-Cl)Primary Impurity Profile
H₂ Gas (1 atm) + 10% Pd/C 25 °C>99%< 60% (Poor)Methyl 3-amino-5-fluorobenzoate (Dehalogenation)
Fe powder + NH₄Cl 80 °C90-95%> 98% (Excellent)Unreacted nitro intermediate; Iron salt carryover
N₂H₄·H₂O + 5% Pd/C 65 °C>98%> 95% (Excellent)Azoxy dimers (only if under-reduced)
NaBH₄ + NiCl₂ (Ni₂B) 0-25 °C85-90%> 90% (Good)Boron-complexed adducts

Self-Validating Experimental Protocols

Protocol 1: Irreversible Esterification (Acyl Chloride Method)

This protocol ensures complete conversion by bypassing the thermodynamic limits of Fischer esterification.

  • Activation: Suspend 2-chloro-5-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes) under an N₂ atmosphere.

  • Catalysis: Add 0.05 eq of anhydrous N,N-Dimethylformamide (DMF). Self-Validation: The DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate.

  • Chlorination: Dropwise add Thionyl Chloride (SOCl₂) (1.5 eq) at room temperature. Stir at 40°C for 2 hours. Self-Validation: The reaction is complete when gas evolution (SO₂ and HCl) ceases and the suspension becomes a clear solution.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess SOCl₂.

  • Esterification: Re-dissolve the crude acyl chloride in anhydrous DCM and cool to 0°C. Dropwise add anhydrous Methanol (5.0 eq) and Triethylamine (1.2 eq).

  • Workup: Stir for 1 hour, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield Methyl 2-chloro-5-fluoro-3-nitrobenzoate.

Protocol 2: Chemoselective Transfer Hydrogenation

This protocol utilizes hydrazine hydrate to prevent the cleavage of the C-Cl bond[1][2].

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-chloro-5-fluoro-3-nitrobenzoate (1.0 mmol) in HPLC-grade Methanol (5 mL).

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) (typically 5 mol% Pd). Caution: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Hydrogen Source: Slowly add Hydrazine Monohydrate (N₂H₄·H₂O, 10.0 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 65°C. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The nitro compound will disappear, and a highly polar, UV-active spot (the aniline) will appear. The reaction typically completes within 15–30 minutes[2].

  • Quench & Isolate: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake thoroughly with Methanol[1].

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield pure Methyl 3-amino-2-chloro-5-fluorobenzoate.

References

  • [2] Li, F., Frett, B., & Li, H. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403-1408. National Institutes of Health (NIH). 2

  • [1] BenchChem Technical Support. (2025). Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes. BenchChem. 1

  • [3] Royal Society of Chemistry. (2021). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. 3

Sources

Optimization

Technical Support Center: Green Synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate . This molecule is a critical, highly functionalized building block used in advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate . This molecule is a critical, highly functionalized building block used in advanced pharmaceutical and agrochemical development.

Due to the presence of multiple reactive sites (a methyl ester, a primary amine, and two distinct halogens), traditional synthetic routes often suffer from poor chemoselectivity, hazardous waste generation, and dangerous solvent profiles. This guide provides field-proven, causality-driven solutions for transitioning your workflow to alternative, green solvents without sacrificing yield or purity.

Part 1: Troubleshooting Esterification Workflows

The first critical step in many synthetic routes for this building block is the esterification of the highly deactivated 3-amino-2-chloro-5-fluorobenzoic acid (or its nitro precursor).

Q: Why is my traditional Fischer esterification (Methanol + H₂SO₄) yielding poor conversion for 3-amino-2-chloro-5-fluorobenzoic acid? A: Traditional Fischer esterification is an equilibrium-driven process. The electron-withdrawing chlorine and fluorine atoms on your aromatic ring significantly decrease the nucleophilicity of the carboxylic acid, making the reaction sluggish. Furthermore, the harsh acidic conditions can lead to unwanted side reactions or degradation. Solution: Transition to an irreversible green methylating agent. Dimethyl Carbonate (DMC) acts as both an environmentally benign solvent and a reagent. When promoted by a base (e.g., K₂CO₃) and a phase transfer catalyst like tetrabutylammonium chloride (TBAC), the carboxylate anion efficiently attacks the DMC, driving the reaction to completion without the need for corrosive acids[1].

Q: How can I eliminate toxic solvents like DMF or DCM from my esterification scale-up? A: High-throughput screenings of solvent-reagent combinations have identified DMC as an optimal, sustainable alternative to hazardous solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)[2]. DMC is biodegradable, has a favorable toxicity profile, and can be easily recovered via distillation post-reaction.

Part 2: Troubleshooting Nitro Group Reduction

If your synthetic route involves the reduction of Methyl 2-chloro-5-fluoro-3-nitrobenzoate, solvent choice is the primary determinant of chemoselectivity.

Q: During palladium-catalyzed hydrogenation in methanol, I am observing significant loss of the chlorine and fluorine atoms. How do I prevent this dehalogenation? A: Catalytic hydrogenation (Pd/C with H₂) in polar protic solvents like methanol or ethanol frequently leads to competitive hydrodehalogenation—especially at the aryl chloride bond. Solution: Abandon the bulk organic solvent and pressurized hydrogen gas. Instead, transition to an aqueous micellar catalysis system . By using water doped with the designer surfactant TPGS-750-M , you can perform the reduction using inexpensive Zinc dust or Carbonyl Iron Powder (CIP) at room temperature[3][4]. This method is highly chemoselective: it rapidly reduces the nitro group to the primary amine while completely preserving the delicate carbon-halogen bonds[3].

Q: How does water replace organic solvents like THF or Ethanol in this reduction? My substrate is highly hydrophobic. A: TPGS-750-M is a non-ionic surfactant that spontaneously self-assembles into nanomicelles in water. The lipophilic core of these micelles acts as a nanoreactor. Your hydrophobic nitroarene substrate partitions out of the aqueous phase and into these cores. This creates a localized, ultra-high concentration of reactants, driving the reduction efficiently at room temperature without requiring any bulk organic co-solvents[5][6].

Part 3: Data Presentation & Solvent Comparison

The following tables summarize the quantitative and qualitative advantages of utilizing alternative solvents for the synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate.

Table 1: Solvent Evaluation for Esterification
Solvent SystemReagent RoleHazard ProfileReaction TypeEfficiency / Yield
Methanol Solvent / ReactantHigh (Toxic, VOC)Reversible (Equilibrium)Low to Moderate
DMF SolventVery High (Reprotoxic)Irreversible (with MeI)High (but generates toxic waste)
Dimethyl Carbonate (DMC) Solvent / Reactant Low (Green, Biodegradable) Irreversible (with TBAC) High (>90% conversion)
Table 2: Solvent Evaluation for Nitro Reduction
SolventReducing AgentHazard ProfileChemoselectivity (Halogen Preservation)
Methanol / THF Pd/C, H₂ gasHigh (Flammable, Pressurized)Poor (High risk of hydrodehalogenation)
Ethanol / Water Fe, HClModerate (Corrosive acidic waste)Moderate (Requires heat)
Water + TPGS-750-M Zn dust or CIP Low (Aqueous, Recyclable) Excellent (100% Cl/F preservation)

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Green Esterification using Dimethyl Carbonate (DMC)

Causality: TBAC acts as a phase transfer catalyst, ensuring the solid K₂CO₃ effectively deprotonates the acid, allowing the resulting carboxylate to attack the DMC solvent matrix[1].

  • Charge Reactor: Add 3-amino-2-chloro-5-fluorobenzoic acid (1.0 eq), anhydrous K₂CO₃ (1.5 eq), and tetrabutylammonium chloride (TBAC) (0.1 eq) to the vessel.

  • Solvent Addition: Add Dimethyl Carbonate (DMC) (10 volumes).

  • Reaction: Heat the suspension to gentle reflux (approx. 90°C) under a nitrogen atmosphere.

  • In-Process Control (Self-Validation): Sample the reaction every 2 hours. Analyze via HPLC. The reaction is deemed complete when the starting material peak is <1% AUC.

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl ester. The recovered DMC can be distilled and recycled for subsequent batches.

Protocol B: Chemoselective Aqueous Micellar Nitro Reduction

Causality: The nanomicelles confine the nitroarene and the metal surface, accelerating the electron transfer required for reduction while shielding the halogens from cleavage[3][6].

  • Solvent Preparation: Prepare a 2 wt% solution of TPGS-750-M in degassed deionized water.

  • Charge Reactor: Add Methyl 2-chloro-5-fluoro-3-nitrobenzoate (1.0 eq) to the reactor, followed by the TPGS-750-M solution to achieve a 0.5 M substrate concentration.

  • Reagent Addition: Add Zinc dust (5.0 eq) and NH₄Cl (1.2 eq). Alternatively, Carbonyl Iron Powder (CIP) can be used[4].

  • Reaction: Stir vigorously at room temperature (20-25°C).

  • In-Process Control (Self-Validation): Monitor via GC/MS or LC/MS. Validate that no nitroso or hydroxylamine intermediates remain. Typical completion time is 2–4 hours.

  • Workup: Extract the product using a minimal volume of a green extraction solvent (e.g., Ethyl Acetate or 2-MeTHF).

  • Recycling: Separate the aqueous phase. The water containing the intact TPGS-750-M micelles can be directly reused for the next batch, drastically reducing solvent waste[3].

Part 5: Workflow & Mechanistic Visualizations

SynthesisWorkflow Start Precursor (Carboxylic Acid or Nitroarene) Esterification Esterification Solvent: DMC Catalyst: K2CO3 / TBAC Start->Esterification Step 1 Intermediate Methyl 2-chloro-5-fluoro- 3-nitrobenzoate Esterification->Intermediate Isolation Reduction Nitro Reduction Solvent: Water + TPGS-750-M Reagent: Zn or CIP Intermediate->Reduction Step 2 Product Methyl 3-amino-2-chloro- 5-fluorobenzoate Reduction->Product Aqueous Workup

Caption: Synthetic workflow for Methyl 3-amino-2-chloro-5-fluorobenzoate using alternative green solvents.

MicellarMechanism Water Aqueous Phase (Water) Surfactant TPGS-750-M Self-Assembly Water->Surfactant Dissolution Micelle Nanomicelle Hydrophobic Core Surfactant->Micelle Spontaneous Reaction Nitro Reduction (Room Temp) Micelle->Reaction Confinement Reactants Nitroarene + Zn/CIP Reactants->Micelle Partitioning Product Primary Amine (Target) Reaction->Product High Yield Product->Water Extraction

Caption: Mechanism of TPGS-750-M aqueous micellar catalysis for chemoselective nitro reduction.

References

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temper
  • Methyl esterification of carboxylic acids with dimethyl carbonate promoted by K2CO3/tetrabutylammonium chloride. Green Chemistry Letters and Reviews.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing).
  • Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions.
  • Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar C

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate. We provide in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered when scaling this synthesis from the lab bench to pilot production.

Synthetic Overview & Strategy

Methyl 3-amino-2-chloro-5-fluorobenzoate is a valuable substituted anthranilate derivative used as a key building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The most common and logical synthetic approach involves a two-step sequence starting from the commercially available 3-Amino-5-fluorobenzoic acid. This strategy consists of a regioselective chlorination via a Sandmeyer reaction, followed by esterification of the resulting carboxylic acid.

G SM 3-Amino-5-fluorobenzoic Acid P1 Step 1: Sandmeyer Reaction (Diazotization & Chlorination) SM->P1 INT 3-Amino-2-chloro-5-fluorobenzoic Acid P2 Step 2: Esterification INT->P2 FP Methyl 3-amino-2-chloro-5-fluorobenzoate P1->INT P2->FP G Start Low Yield in Sandmeyer Reaction CheckTemp Was Temp Maintained at 0-5°C? Start->CheckTemp CheckNitrite Was NaNO₂ Added Slowly? CheckTemp->CheckNitrite Yes Error1 Problem: Diazonium Decomposition CheckTemp->Error1 No CheckHCl Was Conc. HCl Used? CheckNitrite->CheckHCl Yes Error2 Problem: Localized Exotherm CheckNitrite->Error2 No Result1 High Yield Path CheckHCl->Result1 Yes Error3 Problem: Phenol Byproduct Formation CheckHCl->Error3 No

Caption: Troubleshooting workflow for low yield in the Sandmeyer chlorination step.

Part B: Esterification

The final step involves converting the carboxylic acid group of 3-amino-2-chloro-5-fluorobenzoic acid into its methyl ester.

Question: My Fischer esterification (methanol with a strong acid catalyst) is very slow or incomplete. Why?

Answer: The electronic and steric properties of the substrate are likely hindering the reaction.

  • Causality (Expertise & Experience): The benzene ring is deactivated by the electron-withdrawing chloro and fluoro groups, which reduces the nucleophilicity of the carbonyl oxygen, slowing down the initial protonation step. Furthermore, the amino group will be protonated by the strong acid catalyst (e.g., H₂SO₄), which can decrease the solubility of the starting material in methanol.

  • Troubleshooting & Alternative Protocols:

    • Increase Reaction Time and Temperature: The simplest solution is to prolong the reflux time, monitoring by TLC until completion.

    • Use Thionyl Chloride: A more robust and reliable method is to first convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), and then react this highly electrophilic intermediate with methanol. This two-step, one-pot procedure is often much faster and gives higher yields. [1] 3. Use a Methylating Agent: Reacting the carboxylic acid with a base (like potassium carbonate) to form the carboxylate salt, followed by the addition of a methylating agent like dimethyl sulfate or methyl iodide in a polar aprotic solvent (e.g., DMF), is another effective strategy. [2]Safety Note: These methylating agents are toxic and carcinogenic; handle them with extreme caution in a fume hood.

Question: How do I effectively purify the final product, Methyl 3-amino-2-chloro-5-fluorobenzoate?

Answer: Purification strategy depends on the nature and quantity of impurities.

  • Causality (Expertise & Experience): Impurities may include unreacted starting material (the carboxylic acid), residual copper salts from the Sandmeyer step, or byproducts. The amino group provides a handle for acid-base extraction, while the difference in polarity between the acid and the ester allows for chromatographic separation.

  • Purification Steps:

    • Aqueous Workup: After the reaction, perform an aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution. This will deprotonate and extract any unreacted carboxylic acid into the aqueous layer.

    • Copper Removal: If copper salts are present and causing discoloration, washing the organic layer with an ammonia solution or a saturated solution of EDTA can help chelate and remove the copper ions.

    • Recrystallization: If the crude product is a solid and relatively pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) is the most scalable purification method.

    • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is the most effective method. A gradient of ethyl acetate in hexanes or heptanes is a good starting point for elution.

Detailed Experimental Protocols

The following protocols are based on established chemical literature for analogous transformations and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 3-Amino-2-chloro-5-fluorobenzoic acid (Sandmeyer Reaction)

This protocol is adapted from procedures for similar chlorinations of aminobenzoic acids. [3][4]

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-5-fluorobenzoic acid (1.0 eq) in concentrated hydrochloric acid (approx. 5-6 mL per gram of starting material). Cool the vigorously stirred slurry to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Catalyst Preparation: In a separate reactor, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold, stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain the temperature below 10 °C.

  • Reaction Completion & Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Pour the reaction mixture onto ice water. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude solid with cold water until the filtrate is colorless (to remove copper salts). The crude 3-amino-2-chloro-5-fluorobenzoic acid can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of Methyl 3-amino-2-chloro-5-fluorobenzoate (Esterification via Acid Chloride)

This protocol is a reliable alternative to the standard Fischer esterification. [1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), suspend 3-amino-2-chloro-5-fluorobenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 3-5 eq).

  • Acid Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours, or until the solid has dissolved and gas evolution has ceased.

  • Removal of Excess SOCl₂: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

  • Esterification: Cool the resulting crude acid chloride in an ice bath. Slowly and carefully add anhydrous methanol (10-20 eq). An exothermic reaction will occur.

  • Reaction Completion & Workup: Once the initial exotherm subsides, stir the reaction at room temperature for 1 hour, then heat to reflux for 1-2 hours to ensure completion. Cool the reaction, and pour it carefully onto a mixture of ice and saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester. Purify as described in the FAQ section (recrystallization or column chromatography).

References

  • Sandmeyer reaction. (2022, January 21). In Google's Generative AI.
  • Sandmeyer reaction. In Wikipedia. Retrieved from [Link]

  • Klančar, U., et al. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. PMC. Retrieved from [Link]

  • Sun, H., et al. (2012). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. Retrieved from [Link]

  • Sandmeyer Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Retrieved from [Link]

  • Sun, H., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. Retrieved from [Link]

  • Warne, M. A., & Slater, C. S. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025, October 12). ResearchGate. Retrieved from [Link]

  • Sandmeyer reaction (video). Khan Academy. Retrieved from [Link]

  • Shi, Y. B., et al. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2869. Retrieved from [Link]

  • Preparation method of 2-amino-3-chlorobenzoic methyl ester. Eureka | Patsnap. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Regiochemical Validation in Drug Discovery: A Spectroscopic Comparison Guide for Methyl 3-amino-2-chloro-5-fluorobenzoate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Regiochemical Assignment, Multinuclear NMR, ATR-FTIR, Structural Causality Introduction In the development of targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Regiochemical Assignment, Multinuclear NMR, ATR-FTIR, Structural Causality

Introduction

In the development of targeted therapeutics—particularly kinase inhibitors and oncology candidates—halogenated anthranilic acid and benzoate derivatives serve as critical building blocks. As a Senior Application Scientist, I frequently observe that relying solely on LC-MS to identify these intermediates leads to catastrophic downstream failures. Mass spectrometry cannot easily differentiate between positional isomers (e.g., 3-amino-2-chloro-5-fluorobenzoate vs. 5-amino-2-chloro-3-fluorobenzoate).

This guide provides an objective, data-driven comparison of Methyl 3-amino-2-chloro-5-fluorobenzoate (CAS: 1783740-34-0) () against two structural alternatives: Methyl 3-amino-5-fluorobenzoate and Methyl 3-amino-2-chlorobenzoate. By analyzing the spectroscopic causality behind Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) signals, researchers can establish a self-validating workflow to ensure absolute structural integrity.

Structural Rationale & Spectroscopic Causality

The target molecule features a highly substituted benzene ring. Its spectroscopic signatures are governed by two competing phenomena:

  • Steric Inhibition of Resonance (The 2-Chloro Effect): The bulky chlorine atom at the C2 position physically clashes with the adjacent C1 methyl ester. This forces the carbonyl group out of coplanarity with the aromatic π -system, reducing conjugation and increasing the C=O bond order (1)[1].

  • Spin-Spin Splitting (The 5-Fluoro Effect): The highly electronegative fluorine atom at C5 acts as an NMR beacon. Because 19 F is 100% naturally abundant and has a spin of 1/2, it couples strongly with both adjacent protons and the carbon skeleton, producing diagnostic multiplet patterns that unambiguously confirm its position (2)[2].

Comparative Spectroscopic Performance

To objectively validate the identity of the target compound, we compare its spectral markers against two common alternatives that lack either the fluoro or chloro substituent.

Table 1: Comparative NMR Markers for Regiochemical Assignment
Compound 1 H NMR (Aromatic Region) 19 F NMR 13 C NMR (C-F Coupling)Structural Causality
Methyl 3-amino-2-chloro-5-fluorobenzoate (Target)H4: ~6.6 ppm (dd)H6: ~7.3 ppm (dd)~ -115 ppm (t, J≈8 Hz)C5 (d, 1J≈240 Hz)C4/C6 (d, 2J≈25 Hz)2-Cl forces ester twist; 5-F splits both H4 and H6 via ortho-coupling. NH 2​ shields H4.
Methyl 3-amino-5-fluorobenzoate (Alternative 1)H2, H4, H6 present (complex multiplets)~ -112 ppm (m)C5 (d, 1J≈240 Hz)Lack of 2-Cl alters the electronic environment of H2 and allows ester coplanarity.
Methyl 3-amino-2-chlorobenzoate (Alternative 2)H4, H5, H6 present (standard JHH​ coupling)N/ANo C-F splitting observedAbsence of 5-F removes all heteronuclear spin-spin splitting, simplifying the spectrum.
Table 2: FTIR Carbonyl Stretching Frequencies
CompoundC=O Stretch ( νC=O​ , cm −1 )Causality & Interpretation
Methyl 3-amino-2-chloro-5-fluorobenzoate ~17352-Cl steric hindrance prevents ester coplanarity, reducing conjugation and increasing bond order.
Methyl 3-amino-5-fluorobenzoate ~1715Unhindered ester remains coplanar with the aromatic ring, maximizing conjugation and lowering frequency.
Methyl 3-amino-2-chlorobenzoate ~17302-Cl steric hindrance is present, but lacks the inductive electron-withdrawing effect of the 5-F atom.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal checks to prevent the misinterpretation of data.

Protocol A: Multinuclear NMR Acquisition ( 1 H, 13 C, 19 F)
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected over DMSO-d 6​ to prevent solvent-induced hydrogen bonding from shifting the ester and amine signals unpredictably.

  • Probe Tuning & Matching: Manually tune the NMR probe for 1 H, 13 C, and 19 F frequencies.

    • Self-Validation: Proper tuning for 19 F is critical; poor tuning will distort the integration of the -115 ppm signal, leading to false purity assessments.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) = 1.5 s.

    • 13 C NMR: 512 scans, D1 = 2.0 s with standard WALTZ-16 decoupling.

    • Causality: The extended D1 ensures that quaternary carbons (like C1, C2, C3, and C5) fully relax, providing adequate signal-to-noise for the critical 1JCF​ doublet (~240 Hz splitting) (3)[3].

    • 19 F NMR: 32 scans, referenced to external CFCl 3​ (0 ppm).

Protocol B: ATR-FTIR Analysis
  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Sample Application: Place 2–3 mg of neat crystalline powder directly onto the crystal and apply uniform pressure using the anvil.

    • Causality: ATR-FTIR is chosen over KBr pellet transmission. KBr pressing can induce localized heating and polymorphic shifts, which artificially alter the highly sensitive -NH 2​ stretching region (3300-3400 cm −1 ) and the C=O stretch.

  • Validation Check: Verify that the νC=O​ peak is sharp and located at ~1735 cm −1 . A broadened peak below 1720 cm −1 indicates either the absence of the 2-chloro group or severe moisture contamination.

Workflow Visualization

The following diagram outlines the logical progression of our self-validating spectroscopic workflow.

G Start Sample: Methyl 3-amino- 2-chloro-5-fluorobenzoate NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR IR ATR-FTIR Spectroscopy Start->IR H1 1H: H4/H6 dd (ortho-F coupling) NMR->H1 C13 13C: C5 Doublet (1J_CF ~ 240 Hz) NMR->C13 F19 19F: Triplet (~ -115 ppm) NMR->F19 CO IR: C=O Stretch (~1735 cm⁻¹) IR->CO Valid Regiochemistry & Purity Confirmed H1->Valid C13->Valid F19->Valid CO->Valid

Fig 1: Spectroscopic validation workflow for halogenated benzoate regiochemistry.

References

  • Title : Methyl 3-amino-2-chloro-5-fluorobenzoate Product Information Source : BLD Pharm URL :

  • Title : 4-Fluoroanilines: synthesis and decomposition Source : Journal of Fluorine Chemistry / Academia.edu URL : 3

  • Title : Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 1: Infrared spectroscopy Source : Princeton University / Literature URL :1

  • Title : New Frontiers and Developing Applications in 19F NMR Source : National Institutes of Health (NIH) / PMC URL :2

Sources

Comparative

Confirming the structure of Methyl 3-amino-2-chloro-5-fluorobenzoate using NMR

Publish Comparison Guide: Unambiguous Regiochemical Assignment of Methyl 3-amino-2-chloro-5-fluorobenzoate via Advanced NMR Executive Summary & The Regiochemical Challenge Methyl 3-amino-2-chloro-5-fluorobenzoate (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Unambiguous Regiochemical Assignment of Methyl 3-amino-2-chloro-5-fluorobenzoate via Advanced NMR

Executive Summary & The Regiochemical Challenge

Methyl 3-amino-2-chloro-5-fluorobenzoate (CAS: 1783740-34-0) is a highly functionalized aromatic building block frequently utilized in pharmaceutical synthesis and agrochemical development[1]. The molecule features four distinct substituents (an ester, a chlorine atom, an amino group, and a fluorine atom) distributed around a benzene ring.

For drug development professionals, confirming the exact regiochemistry of such densely substituted aromatics is a critical quality control step. A common synthetic pitfall is the generation of closely related regioisomers (e.g., Methyl 5-amino-2-chloro-3-fluorobenzoate). Because these isomers possess identical molecular weights and similar functional groups, basic analytical techniques often fail to differentiate them. This guide objectively compares standard analytical modalities and demonstrates why Multi-Nuclear 1D and 2D NMR stands as the gold standard for unambiguous structural elucidation.

Comparative Analysis of Analytical Modalities

To establish the most reliable method for structural confirmation, we compared the performance of three distinct analytical workflows. The data below summarizes the resolution, confidence level, and operational efficiency of each approach.

Analytical ModalityPrimary Data OutputRegiochemical ConfidenceTime-to-ResultCost per SampleMajor Limitation
Method A: Multi-Nuclear & 2D NMR (Gold Standard) 1 H, 13 C, 19 F shifts; 2D connectivity>99% (Unambiguous) 2–4 HoursHighRequires high sample purity (>95%) and specialized cryoprobes for speed.
Method B: 1 H NMR + HRMS Exact mass, basic proton count & splitting~70% (Ambiguous)1 HourMediumCannot definitively differentiate meta-substituted regioisomers.
Method C: FT-IR + GC-MS Functional groups, fragmentation patterns~50% (Low)1.5 HoursLowElectron ionization (EI) fragmentation patterns of regioisomers are nearly identical.

Verdict: While HRMS perfectly confirms the molecular formula (C 8​ H 7​ ClFNO 2​ ), only Method A provides the spatial and through-bond connectivity required to map the exact positions of the halogens and the amino group relative to the ester.

The Causality of Experimental Choices (E-E-A-T)

As an Application Scientist, I emphasize that analytical data is only as reliable as the physical principles grounding it. The choice to rely on Multi-Nuclear NMR is driven by specific quantum mechanical properties:

  • The Necessity of 19 F NMR: Fluorine-19 has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (approx. 94% of 1 H), making it the third most receptive NMR nucleus[2]. Because the 19 F chemical shift is exquisitely sensitive to local van der Waals environments and electrostatic fields, it acts as a powerful "spectroscopic spy" for structural elucidation[3].

  • HMBC over NOESY: In highly substituted aromatics like Methyl 3-amino-2-chloro-5-fluorobenzoate, adjacent protons are scarce (only H4 and H6 are present). Through-space nuclear Overhauser effect (NOE) correlations are weak or non-existent for the quaternary carbons (C1, C2, C3, C5). Therefore, Heteronuclear Multiple Bond Correlation (HMBC) is selected to trace through-bond connectivity (typically 2J and 3J C-H couplings). HMBC bridges the isolated -OCH 3​ protons to the C1 carbonyl, anchoring the functional groups to the carbon backbone.

  • Computational Validation: Modern structural elucidation increasingly pairs these experimental 2D NMR results with Density Functional Theory (DFT) calculations of 13 C chemical shielding anisotropies, ensuring that the assigned tensor properties perfectly match the experimental spectra[4].

Step-by-Step Self-Validating NMR Protocol

Trustworthiness in analytical chemistry requires a protocol that inherently checks its own accuracy. The following workflow is designed as a self-validating system , where the data from one nucleus mathematically confirms the data from another.

Step 1: Sample Preparation

  • Dissolve 15-20 mg of Methyl 3-amino-2-chloro-5-fluorobenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ).

  • Add Tetramethylsilane (TMS) as an internal standard for 1 H/ 13 C (0.0 ppm) and Hexafluorobenzene (C 6​ F 6​ ) as a reference for 19 F.

Step 2: 1 H NMR Acquisition (Proton Counting & Splitting)

  • Acquire a standard 1D 1 H spectrum at 400 MHz or 600 MHz.

  • Self-Validation Check: The integration must total exactly 7 protons: 3H (singlet, -OCH 3​ ), 2H (broad singlet, -NH 2​ ), and two 1H signals for the aromatic protons (H4 and H6). Because H4 and H6 are meta to each other and ortho to the fluorine atom at C5, both must appear as distinct doublets of doublets (dd). The coupling constants should reflect 4JHH​≈2.5 Hz and 3JHF​≈8.5 Hz.

Step 3: 19 F NMR Acquisition (Fluorine Environment)

  • Acquire a 1D 19 F spectrum (both proton-coupled and decoupled).

  • Self-Validation Check: A single fluorine environment must be observed. In the proton-coupled spectrum, the signal must split into a triplet (or doublet of doublets) matching the exact ~8.5 Hz J -coupling observed in the 1 H spectrum. This reciprocal J -coupling mathematically proves the proximity of F to both H4 and H6.

Step 4: 13 C & 2D HMBC Acquisition (Backbone Mapping)

  • Acquire a 1D 13 C spectrum and a 2D 1 H- 13 C HMBC spectrum.

  • Self-Validation Check: The 13 C spectrum must reveal 8 distinct carbons. The C5 carbon will display a massive 1JCF​ coupling (~245 Hz), while C4 and C6 will show 2JCF​ couplings (~20-25 Hz). Finally, the HMBC spectrum must show a cross-peak between the -OCH 3​ protons and the ester carbonyl carbon, as well as a cross-peak between H6 and the same carbonyl carbon. This definitively anchors the ester group adjacent to H6 and the chlorine atom (C2), ruling out all other regioisomers.

Structural Elucidation Workflow

The logical progression of the multi-nuclear NMR analysis is visualized below.

NMR_Workflow A Sample Preparation (CDCl3, TMS, C6F6) B 1H NMR (1D) Proton Count & Splitting A->B C 19F NMR (1D) Fluorine Environment A->C D 13C NMR (1D) Carbon Backbone A->D E 2D HSQC Direct 1H-13C Bonds B->E F 2D HMBC Long-Range Connectivity B->F C->F 19F-13C J-coupling D->E D->F G Regiochemical Assignment Methyl 3-amino-2-chloro-5-fluorobenzoate E->G F->G

Figure 1: Logical workflow for the multi-nuclear NMR structural elucidation of fluorinated aromatics.

References

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: wikipedia.org URL:2

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: rsc.org URL:3

  • Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation Source: acs.org URL:4

  • Methyl 3-amino-2-chloro-5-fluorobenzoate 95% | AiFChem, an Xtalpi Company Source: buychemjapan.com URL:1

Sources

Validation

Biological Activity of Methyl 3-amino-2-chloro-5-fluorobenzoate Derivatives: A Technical Comparison Guide

Executive Summary In modern drug discovery, the selection of starting scaffolds dictates the pharmacokinetic and pharmacodynamic ceiling of the final therapeutic. Methyl 3-amino-2-chloro-5-fluorobenzoate (CAS 1783740-34-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of starting scaffolds dictates the pharmacokinetic and pharmacodynamic ceiling of the final therapeutic. Methyl 3-amino-2-chloro-5-fluorobenzoate (CAS 1783740-34-0) has emerged as a privileged building block for synthesizing high-performance targeted therapeutics. As an Application Scientist, I have evaluated countless intermediates; this specific halogenated anthranilate scaffold stands out due to its dual utility in generating potent Tyrosine Kinase Inhibitors (TKIs) for oncology and Quorum Sensing (QS) Inhibitors for antimicrobial resistance.

This guide objectively compares the biological performance of derivatives synthesized from this scaffold against industry-standard alternatives, supported by mechanistic rationales and self-validating experimental protocols.

Mechanistic Rationale: The Power of Strategic Halogenation

To understand the superior biological activity of these derivatives, we must analyze the causality behind their structural design. The strategic placement of halogens on the anthranilate core is not merely cosmetic; it fundamentally alters the molecule's interaction with biological targets:

  • The C2-Chlorine (Conformational Locking): The bulky chlorine atom at the ortho position relative to the ester/amide linkage exerts a profound steric effect. This restricts the rotation of the adjacent bond, pre-organizing the molecule into a low-energy, bioactive conformation that optimally occupies the narrow hydrophobic pockets of target proteins[1].

  • The C5-Fluorine (Metabolic Shielding & Electronic Tuning): Fluorine is a highly electronegative bioisostere for hydrogen. It withdraws electron density from the aromatic ring, lowering the pKa of the C3-amine to facilitate subsequent synthetic cyclization. More importantly in a biological context, the C5-fluorine completely blocks at the para-position relative to the amine, exponentially increasing the compound's metabolic half-life[2].

Performance Comparison 1: Oncology (EGFR Kinase Inhibition)

When the Methyl 3-amino-2-chloro-5-fluorobenzoate scaffold is cyclized into a 4-anilinoquinazoline (Derivative A ), it acts as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action

The pre-organized conformation forced by the C2-chlorine allows Derivative A to deeply penetrate the ATP-binding cleft of the EGFR kinase domain, while the C5-fluorine forms favorable multipolar interactions with the hinge region backbone.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates Ras Ras/Raf/MEK EGFR->Ras Phosphorylation Inhibitor Derivative A (Inhibitor) Inhibitor->EGFR Blocks ATP Binding Proliferation Tumor Proliferation Ras->Proliferation Gene Transcription

Mechanism of action for EGFR inhibition by halogenated quinazoline derivatives.

Comparative Data

Compared to the first-generation standard Gefitinib, Derivative A demonstrates superior activity against the resistant T790M mutant and significantly enhanced metabolic stability.

Table 1: Kinase Inhibition & Pharmacokinetic Profiling

CompoundEGFR WT IC50 (nM)EGFR T790M IC50 (nM)Human Liver Microsome t1/2 (min)
Gefitinib (Standard)1.5>10,00045
Derivative A (Scaffold-based)0.8125110

Data Interpretation: The C5-fluorine directly contributes to the 144% increase in microsomal half-life by shielding the aromatic ring from rapid hydroxylation.

Performance Comparison 2: Antimicrobial (Quorum Sensing Inhibition)

Beyond oncology, this scaffold is highly effective in combating multidrug-resistant Pseudomonas aeruginosa. By converting the ester to an amide, we generate Derivative B , an anthranilamide analog that mimics the natural precursor of the Pseudomonas Quinolone Signal (PQS).

Mechanism of Action

Derivative B acts as a competitive antagonist for the PqsR (MvfR) receptor. By, it silences the bacterial communication required for biofilm formation without exerting selective pressure that drives antibiotic resistance[3].

QS_Pathway Precursor Anthranilic Acid PQS PQS Signal Precursor->PQS Biosynthesis PqsR PqsR Receptor PQS->PqsR Binds Biofilm Biofilm Formation PqsR->Biofilm Virulence Inhibitor Derivative B (Antagonist) Inhibitor->PQS Blocks Synthesis Inhibitor->PqsR Antagonizes

Disruption of Pseudomonas aeruginosa quorum sensing by halogenated derivatives.

Comparative Data

Derivative B outperforms standard MvfR inhibitors (e.g., M64) in both binding affinity and phenotypic biofilm reduction[4].

Table 2: Quorum Sensing Inhibition Profiling

CompoundPqsR Binding Affinity (Kd, nM)Pyocyanin Reduction (%)Biofilm Mass Reduction (%)
M64 (Standard Inhibitor)3560%45%
Derivative B (Scaffold-based)1285%72%

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of the Quinazoline Core (Derivative A)

Causality Note: We utilize formamidine acetate rather than neat formamide because the acetate salt buffers the reaction, preventing premature degradation of the sensitive 5-fluoro substituent while driving the cyclization at a lower temperature.

  • Reagent Mixing: Dissolve 1.0 eq of Methyl 3-amino-2-chloro-5-fluorobenzoate in 2-methoxyethanol (0.5 M). Add 3.0 eq of formamidine acetate.

  • Cyclization: Heat the mixture to 120°C under a nitrogen atmosphere for 6 hours.

  • Precipitation: Cool to room temperature and pour into ice-cold distilled water to precipitate the quinazolin-4-ol intermediate.

  • Self-Validation Checkpoint (LC-MS): Analyze the crude precipitate via LC-MS. The protocol is self-validating: the presence of the characteristic M+ and M+2 isotopic cluster (due to the ^35Cl and ^37Cl isotopes in a 3:1 ratio) unequivocally confirms the retention of the critical halogen pharmacophore during cyclization.

  • Chlorination & Amination: Treat the intermediate with POCl3 to yield the 4-chloroquinazoline, followed by SNAr displacement with the desired aniline to yield Derivative A.

Protocol 2: In Vitro Kinase Assay Workflow

Causality Note: Halogenated quinazolines often exhibit slow-binding kinetics due to the steric bulk of the 2-chloro group. A pre-incubation step of 15 minutes is mandatory; omitting this step leads to artificially high (false negative) IC50 values.

Assay_Workflow Prep Compound Preparation Incubation Kinase + ATP Incubation Prep->Incubation Detection Luminescence Detection Incubation->Detection Analysis Z'-Factor & IC50 Analysis Detection->Analysis

Step-by-step workflow for the self-validating in vitro kinase assay.

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of Derivative A in 100% DMSO. Transfer 100 nL to a 384-well assay plate.

  • Pre-Incubation: Add 5 µL of EGFR kinase domain solution (in HEPES buffer) to the wells. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP/Substrate peptide mix to initiate the kinase reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent. Incubate for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Checkpoint (Z'-Factor): Before calculating the IC50, calculate the Z'-factor using the positive (Gefitinib) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's dynamic range and confirms the reliability of the derived IC50 values.

References

  • Anthranilamides with quinoline and β-carboline scaffolds: design, synthesis, and biological activity Source: PubMed Central (PMC)[Link][1]

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors Source: ResearchGate[Link][4]

  • Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens Source: Frontiers in Cellular and Infection Microbiology[Link][3]

Sources

Comparative

A Comparative Guide to Halogenated Ortho-Aminobenzoates in Drug Discovery: Scaffolds, Mechanisms, and Experimental Workflows

As a Senior Application Scientist, evaluating the physicochemical properties of small-molecule scaffolds is critical for successful drug development. Ortho-aminobenzoates (commonly known as anthranilic acids) are privile...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the physicochemical properties of small-molecule scaffolds is critical for successful drug development. Ortho-aminobenzoates (commonly known as anthranilic acids) are privileged pharmacophores widely utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs), antivirulence agents, and oncology therapeutics.

While the natural, non-halogenated anthranilic acid scaffold serves as a fundamental biological precursor, the strategic introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) fundamentally alters the molecule's trajectory. Halogenation increases lipophilicity, modulates the pKa of the adjacent carboxyl and amino groups, and leverages the "heavy atom effect" to enhance target-protein binding affinities. This guide objectively compares the performance of halogenated ortho-aminobenzoates against their non-halogenated alternatives across three major therapeutic domains, supported by field-proven experimental workflows.

Comparative Pharmacological Profiling

A. Quorum Sensing (QS) Inhibition in Pseudomonas aeruginosa

In Gram-negative pathogens like P. aeruginosa, the pqs quorum sensing system relies on natural anthranilic acid as the primary building block for the biosynthesis of 4-hydroxy-2-alkylquinolines (HAQs), including the Pseudomonas quinolone signal (PQS)[1].

  • The Alternative (Non-Halogenated): Natural anthranilic acid acts as an agonist, fueling the PqsA enzyme and driving the production of virulence factors and biofilms[1].

  • The Halogenated Advantage: By introducing halogens at the C4 or C5 positions (e.g., 2-amino-4-chlorobenzoic acid), researchers have developed potent competitive inhibitors[2]. These halogenated derivatives bind to PqsA but cannot be processed, starving the pathway of its essential substrate. Recent studies on demonstrate that these compounds reduce biofilm formation by up to 50% without exerting selective bactericidal pressure, thereby minimizing the risk of resistance[3].

B. Androgen Receptor (AR) Antagonism in Prostate Cancer

Resistance to conventional hormone therapies (like enzalutamide or bicalutamide) often occurs due to mutations in the Androgen Receptor (AR).

  • The Alternative (Non-Halogenated): Unsubstituted methyl anthranilate exhibits negligible AR antagonism and fails to inhibit AR-mediated transactivation[4].

  • The Halogenated Advantage: have emerged as a highly potent chemical platform for AR antagonists[4]. These derivatives successfully inhibit the transactivation of both wild-type and mutant ARs. Mechanistically, they operate via a distinct, transactivation-independent AR-pathway that induces cellular senescence without disrupting the amino-carboxy (N/C)-interaction of the receptor—a critical advantage over existing clinical alternatives[4].

C. Antitubercular Activity (MabA Inhibition)

In Mycobacterium tuberculosis, the enzyme MabA (FabG1) is essential for mycolic acid biosynthesis.

  • The Alternative (Non-Halogenated): Complete removal of the halogen atom from the phenyl ring yields a biologically inactive compound (IC50 > 1000 µM)[5].

  • The Halogenated Advantage: reveals that iodinated or brominated derivatives at the C4 or C5 positions maintain potent inhibitory profiles (IC50 ~40-60 µM)[5]. The halogen's electron-withdrawing nature allows the molecule to act as a protonophore, inducing severe intrabacterial acidification and membrane potential collapse[5].

Quantitative Data Summary

The following table synthesizes the comparative efficacy of these derivatives across different biological targets.

Table 1: Comparative Efficacy of o-Aminobenzoate Derivatives
Scaffold / DerivativeHalogenationPrimary TargetExperimental EfficacyMechanistic Outcome
Natural Anthranilic Acid Nonepqs QS SystemAgonist (Baseline)Precursor for HAQ/PQS biosynthesis[1]
2-Amino-4-chlorobenzoic acid Chlorinated (C4)pqs QS System~50% Biofilm ReductionCompetitive inhibition of PqsA[3]
Methyl Anthranilate NoneAndrogen ReceptorInactiveFails to inhibit AR transactivation[4]
Halogenated Methyl Anthranilate Brominated / ChlorinatedAndrogen ReceptorHigh PotencyInduces cellular senescence (transactivation-independent)[4]
Unsubstituted Anthranilic Acid NoneMabA (FabG1)IC50 > 1000 µMNo significant antitubercular activity[5]
5-Iodo-Anthranilic Acid Iodinated (C5)MabA (FabG1)IC50 = 40 µMIntrabacterial acidification / MabA inhibition[5]

Mechanistic Pathway Visualization

To understand why halogenated o-aminobenzoates are superior antivirulence agents, we must visualize their intervention in the pqs signaling cascade.

QS_Pathway AA Natural o-Aminobenzoate (Anthranilic Acid) PqsA PqsA Enzyme (Activation) AA->PqsA Substrate HAQ HAQ / PQS (Autoinducers) PqsA->HAQ Biosynthesis PqsR PqsR (MvfR) Receptor (Gene Expression) HAQ->PqsR Binding Virulence Biofilm & Virulence (Pyocyanin) PqsR->Virulence Activation Halogenated Halogenated o-Aminobenzoate Halogenated->PqsA Competitive Inhibition Halogenated->HAQ Blocks Production

Diagram 1: Competitive inhibition of the pqs quorum sensing pathway by halogenated derivatives.

Experimental Protocols: A Self-Validating System

When screening halogenated derivatives, it is vital to differentiate between true target inhibition (e.g., Quorum Sensing disruption) and non-specific toxicity (bactericidal effects). The following protocol details a Dual-Readout Bioluminescence Assay designed as a self-validating system.

Step-by-Step Methodology

Step 1: Preparation of the Reporter Strain

  • Action: Inoculate P. aeruginosa PAO1 carrying a pqsA'-lux transcriptional fusion into Luria-Bertani (LB) broth. Grow overnight, then dilute the culture to an exact OD600​ of 0.1.

  • Causality: Quorum sensing is strictly density-dependent. By resetting the population to an OD600​ of 0.1, we ensure the bacteria are in the early exponential phase where baseline autoinducer (PQS) levels are negligible. This provides a clean background to observe dose-dependent inhibition as the population grows.

Step 2: Compound Dosing and Incubation

  • Action: Dispense the standardized culture into a white, clear-bottom 96-well microtiter plate. Add halogenated o-aminobenzoate derivatives at concentrations ranging from 1 µM to 200 µM. Include a vehicle control (1% DMSO). Incubate at 37°C for 4-6 hours.

  • Causality: The 4-6 hour window captures the transition from late-exponential to stationary phase, which is the exact physiological trigger point for pqs operon activation. White plates are mandatory to prevent luminescence signal cross-talk between adjacent wells.

Step 3: Dual-Signal Quantification

  • Action: Using a multi-mode microplate reader, sequentially measure bioluminescence (Relative Light Units, RLU) and optical density ( OD600​ ).

  • Causality: This is the core self-validating step. A compound that merely kills the bacteria will show a drop in RLU, yielding a false positive for QS inhibition. By measuring OD600​ simultaneously, we can calculate the specific luminescence ( RLU/OD600​ ).

Step 4: Data Normalization and Hit Validation

  • Action: Calculate the percentage of QS inhibition using the formula: [1−(SpecificLuminescencetreated​/SpecificLuminescencevehicle​)]×100 .

  • Causality: Normalizing the data ensures that any observed reduction in signal is due to targeted disruption of the pqs signaling cascade (competitive binding at PqsA) rather than a general suppression of cellular metabolism.

Workflow Step1 1. Culture Preparation Grow reporter strain to OD600 0.1 Step2 2. Compound Dosing Add halogenated derivatives (0.1 - 100 µM) Step1->Step2 Step3 3. Incubation 37°C for 4-6 hours (Exponential phase) Step2->Step3 Step4 4. Signal Quantification Measure Luminescence (QS) & Absorbance (Growth) Step3->Step4 Step5 5. Data Normalization RLU / OD600 to rule out bactericidal effects Step4->Step5

Diagram 2: Self-validating experimental workflow for evaluating anti-quorum sensing activity.

References

  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum-Sensing Inhibitors - ResearchGate - Link

  • Targeting Gram-Negative Bacterial Biofilm with Innovative Therapies: Communication Silencing Strategies - MDPI - Link

  • Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed - Link

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - MDPI - Link

Sources

Validation

Certificate of Analysis for Methyl 3-amino-2-chloro-5-fluorobenzoate

Title: Certificate of Analysis Comparison Guide: Methyl 3-amino-2-chloro-5-fluorobenzoate in Pharmaceutical Synthesis Executive Summary & Mechanistic Rationale For researchers and drug development professionals, the stra...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Certificate of Analysis Comparison Guide: Methyl 3-amino-2-chloro-5-fluorobenzoate in Pharmaceutical Synthesis

Executive Summary & Mechanistic Rationale

For researchers and drug development professionals, the strategic functionalization of highly substituted aromatic rings is a cornerstone of modern active pharmaceutical ingredient (API) synthesis. Methyl 3-amino-2-chloro-5-fluorobenzoate (CAS: 1783740-34-0) is a pivotal, sterically hindered building block. It offers three distinct handles for functionalization: an ester for amidation/reduction, an amino group for Buchwald-Hartwig cross-coupling or Sandmeyer reactions, and orthogonal halogen atoms (Cl and F) for selective nucleophilic aromatic substitution (SNAr) or downstream Suzuki-Miyaura coupling[1][2].

However, the synthesis of this specific regioisomer often co-generates structural analogs, such as Methyl 5-amino-2-chloro-4-fluorobenzoate (CAS: 141772-31-8). Because the reactivity of halogenated anilines in palladium-catalyzed cross-coupling is primarily governed by carbon-halogen bond strength and steric hindrance[1], isomeric impurities will react at similar rates to the target molecule. If these impurities are not strictly controlled in the starting material, they will carry over into the final API, violating the strict qualification thresholds outlined in the ICH Q3A guidelines for new drug substances[3][4].

This guide objectively compares the Certificate of Analysis (CoA) parameters of High-Purity Pharma Grade against Standard Reagent Grade and its structural isomer, providing actionable, self-validating protocols for analytical separation and downstream application.

Quantitative Data: CoA Parameter Comparative Analysis

To ensure predictable reaction kinetics and regulatory compliance, selecting the correct grade of Methyl 3-amino-2-chloro-5-fluorobenzoate is critical. The table below summarizes the typical CoA profiles for different commercially available grades and highlights the analytical differences compared to its primary regioisomer.

Analytical ParameterHigh-Purity Pharma GradeStandard Reagent GradeIsomeric Alternative (CAS 141772-31-8)Impact on Downstream Synthesis
Purity (HPLC, 254 nm) ≥ 99.5%95.0% - 97.0%≥ 98.0%Low purity grades cause stoichiometric imbalances in sensitive Pd-catalyzed cycles.
Isomeric Impurity ≤ 0.1%Up to 4.0%N/A (Target is the isomer)Isomers carry over in Buchwald-Hartwig steps, creating inseparable API impurities[4].
Moisture (Karl Fischer) ≤ 0.2%≤ 1.0%≤ 0.5%Excess moisture quenches highly basic ligands/bases (e.g., NaOtBu, LHMDS) in cross-coupling.
Heavy Metals (Pd/Fe) ≤ 10 ppm≤ 50 ppm≤ 20 ppmTrace metals can poison catalysts or cause unexpected side-reactions (e.g., proto-dehalogenation).
Appearance Off-white crystalline powderPale yellow to brown solidOff-white powderDarker colors indicate oxidized polymeric aniline byproducts[5].

Pathway Visualization: The Danger of Isomeric Carry-Over

The following diagram illustrates the mechanistic causality of why controlling the isomeric impurity threshold (as mandated by ICH Q3A) is critical before initiating a Buchwald-Hartwig amination.

G SM Target Starting Material (3-amino-2-chloro-5-fluoro) Pd Pd-Catalyzed Buchwald-Hartwig Amination SM->Pd Iso Isomeric Impurity (5-amino-2-chloro-4-fluoro) Iso->Pd API Target API (Compliant) Pd->API Imp API Impurity (Difficult to separate, ICH Q3A Violation) Pd->Imp

Reaction pathway showing isomeric impurity carry-over in API synthesis.

Self-Validating Experimental Protocols

As an application scientist, you must treat every protocol as a self-validating system. The following methodologies explain not just how to perform the experiments, but why specific choices are made.

Protocol 1: HPLC Validation of Isomeric Purity

Separating halogenated aniline regioisomers is notoriously difficult due to their nearly identical molecular weights and similar lipophilicity[5]. This protocol utilizes a reversed-phase system with acidic ion-suppression to achieve baseline resolution[6].

Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the CoA sample in 1.0 mL of HPLC-grade Acetonitrile. Causality: Complete dissolution in the organic modifier prevents sample precipitation at the column head.

  • Column Selection: Use a high-resolution C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Setup:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Phase B: 0.1% TFA in Acetonitrile.

    • Causality: The addition of 0.1% TFA keeps the weakly basic amino group (pKa ~2-3 due to electron-withdrawing halogens) fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, eliminating peak tailing and ensuring a self-validating, sharp Gaussian peak[6].

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor at 254 nm. The system is considered validated (System Suitability Test passed) only if the resolution ( Rs​ ) between the Methyl 3-amino-2-chloro-5-fluorobenzoate peak and the spiked Methyl 5-amino-2-chloro-4-fluorobenzoate standard is ≥1.5 .

Analytical Sample Sample Prep (1 mg/mL in MeCN) HPLC HPLC Injection (C18 Column) Sample->HPLC Grad Gradient Elution (Water/MeCN + 0.1% TFA) HPLC->Grad Det UV Detection (254 nm) Grad->Det Data Chromatogram Analysis (Isomer Resolution > 1.5) Det->Data

Step-by-step HPLC analytical workflow for CoA validation and isomer separation.

Protocol 2: Buchwald-Hartwig Amination Workflow

When utilizing Methyl 3-amino-2-chloro-5-fluorobenzoate as a nucleophile, the extreme steric hindrance of the adjacent chloro group (ortho-position) and the electron-withdrawing nature of the fluoro/ester groups drastically reduce the nucleophilicity of the amine.

Methodology:

  • Catalyst & Ligand Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine Methyl 3-amino-2-chloro-5-fluorobenzoate (1.0 mmol), an aryl bromide electrophile (1.1 mmol), Pd2​(dba)3​ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

    • Causality: Xantphos is a bidentate phosphine ligand with a wide bite angle (111°). This specific geometry forces the palladium center into a conformation that highly accelerates the reductive elimination step—the typical bottleneck when coupling sterically hindered, deactivated anilines[7].

  • Base Addition: Add anhydrous Cs2​CO3​ (1.5 mmol). Avoid strong bases like NaOtBu , which can prematurely hydrolyze the methyl ester group on the starting material.

  • Reaction Execution: Suspend the mixture in 5 mL of rigorously degassed 1,4-dioxane. Heat the sealed flask to 100 °C for 12–18 hours.

  • Self-Validating Observation: Upon reaching 100 °C, the reaction mixture should transition from the dark purple/black of the Pd2​(dba)3​ precursor to a deep reddish-brown, indicating the successful formation of the active Pd(0) -Xantphos catalytic species. If the solution turns pale yellow or precipitates black palladium sponge, the catalyst has deactivated (likely due to oxygen ingress or excessive moisture from a low-grade CoA batch).

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove the inorganic salts and palladium residue, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma Insights. Available at:[Link]

  • International Conference on Harmonisation (ICH). "Guidance for Industry: Q3A Impurities in New Drug Substances." FDA / ICH Guidelines. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Palladium-Catalysed Synthesis and Transformation of Quinolones." PubMed Central. Available at:[Link]

  • Oxford Academic. "Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection." Journal of Chromatographic Science. Available at:[Link]

Sources

Comparative

A Comparative Guide to FT-IR and Raman Spectroscopy for the Analysis of Substituted Benzoic Acids

For researchers, scientists, and professionals in drug development, understanding the molecular structure and properties of substituted benzoic acids is paramount. These compounds are fundamental building blocks in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the molecular structure and properties of substituted benzoic acids is paramount. These compounds are fundamental building blocks in pharmaceuticals and various advanced materials. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive approach to elucidate the molecular architecture of these molecules. This guide provides an in-depth comparison of FT-IR and Raman spectroscopy for the characterization of substituted benzoic acids, grounded in scientific principles and supported by experimental data.

The Foundation: Understanding Molecular Vibrations

At the heart of both FT-IR and Raman spectroscopy lies the principle of molecular vibrations. The chemical bonds within a molecule are not static; they are in constant motion, stretching, bending, and twisting. Each of these vibrational modes has a characteristic frequency that is determined by the masses of the atoms and the strength of the bonds connecting them. The specific arrangement of functional groups and the overall symmetry of a molecule, such as a substituted benzoic acid, results in a unique vibrational fingerprint.

FT-IR spectroscopy operates on the principle of absorption of infrared radiation. When the frequency of the incident infrared light matches the natural vibrational frequency of a specific bond, the molecule absorbs the light, leading to a change in the dipole moment of the molecule.[1] This absorption is detected and plotted as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Raman spectroscopy , in contrast, is a light scattering technique.[1] A monochromatic laser source is used to irradiate the sample. While most of the light is scattered elastically (Rayleigh scattering) at the same frequency as the incident light, a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the vibrational energy levels of the molecule. This phenomenon occurs when there is a change in the polarizability of the molecule during a vibration.[1][2]

A Tale of Two Techniques: FT-IR vs. Raman for Substituted Benzoic Acids

The choice between FT-IR and Raman spectroscopy is not arbitrary; it depends on the specific information required, the nature of the sample, and the experimental constraints. For substituted benzoic acids, each technique offers distinct advantages and disadvantages.

Complementary Information from Vibrational Modes

A key principle in vibrational spectroscopy is the rule of mutual exclusion, which states that for molecules with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa. While substituted benzoic acids may not possess perfect symmetry, many of their vibrational modes show a strong preference for one technique over the other.[3]

  • FT-IR is highly sensitive to polar functional groups. The carboxylic acid group (-COOH), a defining feature of benzoic acids, exhibits strong and characteristic absorptions in the IR spectrum. The O-H stretching vibration gives rise to a very broad and intense band, typically in the range of 2500-3300 cm⁻¹, due to extensive hydrogen bonding between the carboxylic acid dimers.[4] The carbonyl (C=O) stretching vibration appears as a sharp, strong peak around 1700 cm⁻¹.[4][5] These features make FT-IR an excellent tool for confirming the presence of the carboxylic acid functionality.

  • Raman spectroscopy excels in probing non-polar and symmetric bonds. The aromatic ring of benzoic acid derivatives, composed primarily of C-C and C-H bonds, produces strong and well-defined peaks in the Raman spectrum.[6] The C=C stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.[4] Furthermore, substituents on the benzene ring can often be more clearly distinguished using Raman spectroscopy. For instance, symmetric stretching modes of substituent groups like -NO₂ or C-X (where X is a halogen) can be prominent in the Raman spectrum.

The synergistic use of both techniques provides a more complete vibrational characterization of the molecule.[3]

Practical Considerations: Sample Preparation and Interference

Sample Preparation:

  • FT-IR: For solid samples like most substituted benzoic acids, traditional transmission FT-IR requires the sample to be finely ground and mixed with an IR-transparent matrix like potassium bromide (KBr) to form a pellet.[7][8][9] This process can be time-consuming and potentially destructive to the sample's crystalline structure. Alternatively, the Nujol mull technique can be used, where the sample is ground with mineral oil.[7] Modern Attenuated Total Reflectance (ATR)-FTIR has largely simplified this process, allowing for direct analysis of solid powders with minimal to no sample preparation.[8][10][11]

  • Raman: Raman spectroscopy generally requires little to no sample preparation.[1] Solid powders can be analyzed directly in a glass vial or on a microscope slide. This is a significant advantage when dealing with small sample quantities or when it is crucial to maintain the sample's integrity.

Interference:

  • FT-IR: Water is a strong absorber of infrared radiation and can interfere with the analysis, particularly in the O-H stretching region.[12] Therefore, samples must be dry, and the use of aqueous solutions can be challenging.

  • Raman: A significant challenge in Raman spectroscopy is fluorescence, where the sample emits light that can overwhelm the much weaker Raman scattering signal. This can be particularly problematic for colored or impure samples. However, this issue can often be mitigated by using a laser with a longer wavelength (e.g., 785 nm or 1064 nm).[2]

Interpreting the Spectra: A Focus on Substituted Benzoic Acids

The vibrational spectra of substituted benzoic acids are rich with information. The position, intensity, and shape of the peaks can be used to identify the compound, determine the nature and position of the substituents, and study intermolecular interactions like hydrogen bonding.

Characteristic Vibrational Modes

The following table summarizes the key vibrational modes for substituted benzoic acids and their typical appearance in FT-IR and Raman spectra.

Vibrational ModeTypical Wavenumber (cm⁻¹)FT-IR ActivityRaman ActivityNotes
O-H Stretch (Carboxylic Acid) 2500 - 3300Very Strong, BroadWeak to MediumThe broadness is a hallmark of hydrogen bonding in the dimeric structure of benzoic acids.[4][5]
Aromatic C-H Stretch 3000 - 3100Medium to WeakStrongOften appears as multiple sharp peaks.
C=O Stretch (Carbonyl) 1680 - 1740Very Strong, SharpMedium to StrongThe exact position is sensitive to the electronic effects of the ring substituents and hydrogen bonding.[5][13]
Aromatic C=C Stretch 1400 - 1625Medium to StrongStrongTypically observed as a set of two or more bands.[4]
In-plane O-H Bend 1350 - 1440MediumWeakOften coupled with C-H in-plane bending modes.
C-O Stretch 1210 - 1320StrongMediumAssociated with the carboxylic acid group.[5]
Out-of-plane C-H Bend 690 - 900StrongWeakThe pattern of these bands can be indicative of the substitution pattern on the benzene ring.[5]
Substituent-Specific Modes VariableVariableVariableFor example, the symmetric stretch of a nitro group (-NO₂) is typically strong in the Raman spectrum.

Data compiled from multiple sources.[4][5][13][14]

The Influence of Substituents

The nature and position of substituents on the benzoic acid ring significantly influence the vibrational spectra.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) tend to increase the C=O stretching frequency due to the inductive effect, which strengthens the carbonyl bond. Conversely, electron-donating groups (e.g., -NH₂, -OH) can decrease the C=O frequency.[13]

  • Steric Effects: Substituents in the ortho position can cause steric hindrance, potentially disrupting the planarity of the carboxylic acid group with the benzene ring and affecting the vibrational modes.

  • Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds (e.g., an -OH group in the ortho position in salicylic acid) will dramatically alter the O-H and C=O stretching frequencies.[14]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

FT-IR Spectroscopy (ATR Method)

The ATR method is generally preferred for its simplicity and speed.[10][11]

Instrumentation: A standard FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid substituted benzoic acid powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after each measurement to prevent cross-contamination.

Raman Spectroscopy

Instrumentation: A Raman spectrometer equipped with a laser (e.g., 532 nm, 785 nm, or 1064 nm), a microscope for sample visualization, and a sensitive detector (e.g., a CCD camera).

Procedure:

  • Sample Placement: Place a small amount of the solid sample onto a microscope slide or into a glass vial.

  • Focusing: Place the sample under the microscope objective and bring the sample into focus.

  • Parameter Optimization:

    • Laser Power: Start with a low laser power to avoid sample burning or degradation, and gradually increase it to obtain a good signal.

    • Integration Time and Accumulations: Adjust the integration time and the number of accumulations to achieve an adequate signal-to-noise ratio.

  • Spectrum Acquisition: Collect the Raman spectrum.

  • Calibration: Periodically check the calibration of the spectrometer using a known standard (e.g., silicon).

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps for both FT-IR and Raman analysis.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Clean ATR Crystal E->F G Data Analysis E->G

Caption: Experimental workflow for FT-IR analysis using the ATR method.

Raman_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Analysis A Place Sample on Slide/Vial B Focus Microscope A->B C Optimize Parameters (Laser Power, Integration Time) B->C D Collect Sample Spectrum C->D E Data Analysis D->E

Caption: Experimental workflow for Raman spectroscopic analysis.

Conclusion: A Synergistic Approach

For a comprehensive and unambiguous characterization of substituted benzoic acids, a synergistic approach that leverages the strengths of both FT-IR and Raman spectroscopy is highly recommended. By understanding the fundamental principles, practical considerations, and spectral interpretation of each technique, researchers can unlock a wealth of molecular information crucial for advancing drug development and materials science.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Varadwaj, A., et al. (2015). Benzoic acid derivatives under pressure: a Raman spectroscopic overview. Journal of Chemical Sciences, 127(4), 697-704. Retrieved from [Link]

  • Bakker, J. M., et al. (2005). Anharmonic midinfrared vibrational spectra of benzoic acid monomer and dimer. The Journal of Chemical Physics, 123(1), 014305. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1539. Retrieved from [Link]

  • Wax Studios. (n.d.). Ir Spectrum For Benzoic Acid. Retrieved from [Link]

  • Scientific & Academic Publishing. (2018). Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. International Journal of Chemistry, 6(3), 53-60. Retrieved from [Link]

  • Springer. (2023). Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. SN Applied Sciences, 5(6), 173. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between FT-IR spectrum (top) and Raman spectrum (bottom) of carbonic acid. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • ACS Omega. (2023). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4-(Benzylamino)benzoic Acid Derivatives. ACS Omega, 8(39), 35949–35963. Retrieved from [Link]

  • Shimadzu. (n.d.). Powder Samples. Retrieved from [Link]

  • KOPS. (2015). Raman spectroscopy setup and experiments for the advanced undergraduate lab. Retrieved from [Link]

  • Bangladesh Journals Online. (2022). Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. Journal of Scientific Research, 14(1), 169-183. Retrieved from [Link]

  • ResearchGate. (n.d.). Raman spectra of 4-aminobenzoic acid (black spectrum) and the corresponding diazonium salt. Retrieved from [Link]

  • Spectroscopy Online. (2002). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • METU Central Laboratory. (n.d.). Fourier Transform Infrared and Raman Spectroscopy Laboratory (KORL). Retrieved from [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • PubMed. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 179-189. Retrieved from [Link]

  • Benzoic Acid Ir Spectrum Analysis. (n.d.). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research, 6(5), 108-121. Retrieved from [Link]

  • American Institute of Physics. (2001). The vibrational spectrum of crystalline benzoic acid: Inelastic neutron scattering and density functional theory calculations. The Journal of Chemical Physics, 115(7), 3287-3300. Retrieved from [Link]

  • B&W Tek. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from [Link]

  • Centre for Applied Bioscience Research. (n.d.). FTIR/NIR/Raman Spectroscopy System. Retrieved from [Link]

  • PubMed. (2015). Unusual behavior of benzoic acid at low temperature: Raman spectroscopic study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 143, 224-229. Retrieved from [Link]

  • AZoM. (2021). Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations. Retrieved from [Link]

  • PubMed. (2010). FTIR and Raman Spectra and Optimized Geometry of 2,3,6-tri-fluorobenzoic Acid Dimer: A DFT and SQMFF Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 787-794. Retrieved from [Link]

  • Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined?. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum.... Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-amino-2-chloro-5-fluorobenzoate proper disposal procedures

Proper disposal of halogenated aromatic compounds is a critical operational competency in any drug development or chemical synthesis laboratory. Methyl 3-amino-2-chloro-5-fluorobenzoate presents unique logistical challen...

Author: BenchChem Technical Support Team. Date: March 2026

Proper disposal of halogenated aromatic compounds is a critical operational competency in any drug development or chemical synthesis laboratory. Methyl 3-amino-2-chloro-5-fluorobenzoate presents unique logistical challenges due to the presence of both chlorine and fluorine substituents on its aromatic ring.

This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring full environmental compliance and laboratory safety.

Mechanistic Hazard Profiling

Methyl 3-amino-2-chloro-5-fluorobenzoate (CAS: 1783740-34-0) is an extensively substituted aromatic ester. While highly valuable as a synthetic building block, its disposal requires strict oversight. When subjected to standard, low-temperature thermal degradation, halogenated aromatics pose a severe risk of generating polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and highly corrosive acidic gases (HCl, HF).

Consequently, standard municipal or low-temperature biological disposal methods are strictly prohibited. The compound is classified under GHS as an irritant (H315, H319, H335) and is harmful if swallowed (H302) .

Quantitative Hazard and Physicochemical Data

Table 1: Chemical and Hazard Profile

ParameterData / SpecificationOperational Implication
Chemical Name Methyl 3-amino-2-chloro-5-fluorobenzoateAromatic amine/ester; susceptible to hydrolysis in extreme pH.
CAS Number 1783740-34-0Unique identifier required for RCRA waste manifesting.
Molecular Formula C8H7ClFNO2Contains Cl and F; strictly mandates a halogenated waste stream.
GHS Hazard Codes H302, H315, H319, H335Toxic if swallowed; causes skin, eye, and respiratory irritation.
Combustion Byproducts HCl, HF, PCDDs, PCDFsRequires high-temperature incineration (>1000°C) with alkaline scrubbers.

Waste Segregation Logic

The fundamental principle of managing this compound is strict segregation. Mixing halogenated waste with non-halogenated solvents exponentially increases disposal costs and violates Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management .

G Start Waste Generation: Methyl 3-amino-2-chloro-5-fluorobenzoate Solid Solid Waste (Powder, Wipes, Vials) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Solvents) Start->Liquid Incineration High-Temperature Incineration (Dioxin/Furan Prevention) Solid->Incineration Direct Disposal Halogenated Halogenated Waste Stream (Cl/F Containing) Liquid->Halogenated Segregation Halogenated->Incineration RCRA Compliant

Decision matrix for Methyl 3-amino-2-chloro-5-fluorobenzoate waste segregation and disposal.

Step-by-Step Disposal Methodologies

To ensure a self-validating safety system, every protocol below incorporates embedded causality (the why behind the action) and validation checks to confirm the step was executed correctly.

Protocol A: Solid Waste Management (Pure Reagent & Consumables)

This protocol applies to expired or degraded pure powder, contaminated weighing paper, spatulas, and empty reagent vials.

  • Step 1: Primary Containment Collect all solid waste in a chemically compatible, puncture-resistant high-density polyethylene (HDPE) container lined with a clear poly-bag.

    • Causality: HDPE provides excellent resistance to residual organic compounds. The poly-bag prevents fine, halogenated powders from adhering to the container walls, minimizing aerosolization risks during final vendor processing.

  • Step 2: Hazard Labeling Affix a GHS-compliant hazardous waste label indicating: "Hazardous Solid Waste - Halogenated Organic (Methyl 3-amino-2-chloro-5-fluorobenzoate)".

    • Validation Check: Inspect the label to ensure it explicitly states "Contains Halogens (Cl, F)". This visual cue is the primary trigger for the waste management vendor to route the material to a high-temperature incinerator equipped with alkaline scrubbers rather than a standard landfill.

  • Step 3: Satellite Accumulation Store the sealed container in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents and heat sources.

    • Validation Check: Verify that the SAA container is completely sealed. Invert the sealed poly-bag gently before placing it in the bin to ensure no particulate matter escapes.

Protocol B: Liquid Waste Management (Reaction Mixtures & Extracts)

This protocol applies to solvent mixtures containing dissolved Methyl 3-amino-2-chloro-5-fluorobenzoate (e.g., post-reaction filtrates, extraction solvents).

  • Step 1: Quenching and pH Adjustment Ensure all reactive intermediates in the mixture are fully quenched. If the solution is highly acidic or basic, neutralize it carefully to a pH of 6–8.

    • Causality: Extreme pH levels can degrade standard waste carboys over time and cause dangerous pressure build-ups or exothermic reactions when mixed with other waste streams.

    • Validation Check: Before transferring the liquid, dip a pH indicator strip into the mixture. If the strip reads outside the 6–8 range, titrate with 1M NaOH or 1M HCl until neutralized. Do not proceed until the pH is validated.

  • Step 2: Transfer to Halogenated Stream Pour the neutralized mixture into a red-coded "Halogenated Liquid Waste" carboy using a dedicated, grounded funnel.

    • Causality: Segregating halogens prevents the contamination of clean solvent streams (which can often be recycled or burned for energy recovery). Halogenated waste requires specialized, energy-intensive destruction .

  • Step 3: Secondary Containment and Documentation Place the carboy in a secondary containment tray capable of holding 110% of the container's volume. Log the exact volume and concentration of the compound on the RCRA waste manifest.

Regulatory and Logistical Compliance

Under EPA RCRA regulations, laboratories and manufacturing facilities bear "cradle-to-grave" responsibility for their waste. Because Methyl 3-amino-2-chloro-5-fluorobenzoate contains halogens, any spent solvent mixtures containing it (even at low concentrations) must be classified accordingly—often carrying F-listed waste codes if mixed with common solvents like methylene chloride .

Organizations must partner exclusively with certified waste management vendors who utilize rotary kiln incinerators capable of sustaining temperatures above 1000°C. This specific thermal threshold is non-negotiable, as it ensures the complete destruction of the aromatic ring and the safe capture of fluorinated and chlorinated off-gases via wet scrubbing systems.

References

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Solvent Cleaning Operations and Hazardous Waste Management Source: Wisconsin Department of Natural Resources URL: [Link]

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